molecular formula C9H11N B11923148 5-Methyl-5,6-dihydroindolizine

5-Methyl-5,6-dihydroindolizine

Cat. No.: B11923148
M. Wt: 133.19 g/mol
InChI Key: LPRUZSGOILUQCT-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydroindolizine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

5-methyl-5,6-dihydroindolizine

InChI

InChI=1S/C9H11N/c1-8-4-2-5-9-6-3-7-10(8)9/h2-3,5-8H,4H2,1H3

InChI Key

LPRUZSGOILUQCT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC2=CC=CN12

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture and Synthesis of 5-Methyl-5,6-dihydroindolizine: A Domino Hydroformylation Approach to Alkaloid Scaffolds

As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter the challenge of constructing complex nitrogenous heterocycles with high stereochemical fidelity. The indolizine core—specifically its partially reduced derivatives like This compound —represents a critical structural motif in the total synthesis of biologically active alkaloids.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic causality, and stereocontrolled synthesis of this compound, designed as a self-validating guide for researchers and process chemists.

Chemical Identity and Physicochemical Profiling

This compound is a bicyclic aza-heterocycle characterized by a pyrrole ring fused to a partially saturated six-membered ring containing a methyl substituent at the C5 position. This specific degree of unsaturation makes it a highly versatile intermediate; it is stable enough for isolation yet reactive enough to undergo exhaustive hydrogenation to yield fully saturated indolizidines[1].

To establish a baseline for analytical validation and downstream processing, the quantitative physicochemical properties of the compound are summarized below:

Physicochemical PropertyValue / Specification
Chemical Name (5R)-5-Methyl-5,6-dihydroindolizine (for the chiral variant)
CAS Registry Number 731854-02-7
Molecular Formula C9H11N
Molecular Weight 133.194 g/mol
LogP (Octanol/Water) 3.44
Density 1.0 ± 0.1 g/cm³
Boiling Point 224.2 ± 19.0 °C (at 760 mmHg)
Flash Point 89.4 ± 21.5 °C
Refractive Index 1.570

Mechanistic Causality: The Rhodium-Catalyzed Domino Sequence

The traditional step-by-step synthesis of bicyclic heterocycles often suffers from intermediate degradation and poor atom economy. To circumvent this, the synthesis of this compound is best achieved via a domino hydroformylation/cyclization/dehydration sequence starting from 1-allylpyrrole derivatives[2].

The Causality of the Cascade:

  • Regioselective Hydroformylation: The reaction is initiated by the unmodified rhodium catalyst precursor,

    
    . We specifically select an unmodified rhodium cluster because the absence of bulky phosphine ligands allows the catalyst to efficiently form the highly active hydridorhodium carbonyl species required for the regioselective insertion of syngas (
    
    
    
    ) into the allyl double bond[3]. This yields a transient pyrrolylbutanal intermediate.
  • Intramolecular Aldol-Type Condensation: The high nucleophilicity of the pyrrole's α-carbon drives an intramolecular electrophilic aromatic substitution. The carbon atom adjacent to the newly formed formyl group attacks the pyrrole ring, closing the six-membered ring[4].

  • Thermodynamic Dehydration: At elevated temperatures (≥100 °C), the system undergoes spontaneous dehydration. The thermodynamic driving force here is the extended conjugation and partial aromatization achieved by forming the 5,6-dihydroindolizine core[2].

Mechanism A 1-Allylpyrrole Derivative B Rh-Catalyzed Hydroformylation [Rh4(CO)12, CO/H2] A->B Syngas (1:1) C Pyrrolylbutanal Intermediate B->C Regioselective D Intramolecular Cyclization (α-Position Attack) C->D Aldol-type E Dehydration (-H2O) D->E Thermodynamic F This compound (Target Core) E->F Aromatization

Fig 1. Mechanistic pathway of the domino hydroformylation-cyclodehydration cascade.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPC) are embedded to verify the success of each phase before proceeding.

Reagents & Equipment:

  • Substrate: (3R)-3-(pyrrol-1-yl)hex-1-ene (or equivalent 1-allylpyrrole) (1.0 equiv).

  • Catalyst:

    
     (1 mol% relative to substrate).
    
  • Solvent: Anhydrous Toluene (degassed).

  • Gas: Synthesis gas (

    
    , 1:1 ratio).
    
  • Equipment: 25 mL stainless steel high-pressure autoclave.

Step-by-Step Methodology:

  • Inert Preparation: Inside an argon-filled glovebox, charge the stainless steel autoclave with the 1-allylpyrrole substrate, anhydrous toluene, and

    
    . Causality:
    
    
    
    is highly sensitive to atmospheric oxygen, which can irreversibly oxidize the rhodium center and halt the catalytic cycle.
  • Pressurization: Seal the autoclave, transfer it to the fume hood, and purge the lines with syngas three times. Pressurize the vessel to 30 atm with

    
     (1:1). Causality: A 30 atm pressure ensures sufficient dissolved gas concentration to drive the initial hydroformylation faster than competing alkene isomerization[5].
    
  • Thermal Activation (The Domino Trigger): Heat the reaction mixture to 125 °C with aggressive stirring. Causality: While hydroformylation can occur at lower temperatures, 125 °C is strictly required to overcome the activation energy barrier for the subsequent β-elimination and dehydration steps. At room temperature, the reaction would stall at the pyrrolylbutanal stage[2].

  • In-Process Validation (IPC): After 25 minutes, sample the reaction via a high-pressure valve. Analyze via GC/MS. Validation Check: The starting olefin must be completely absent. The predominant mass-to-charge (m/z) peak should correspond to the cyclized 5,6-dihydroindolizine mass (e.g., m/z 133 for the methyl derivative).

  • Quenching and Isolation: Cool the autoclave rapidly to room temperature using an ice bath to arrest any over-reduction (e.g., formation of tetrahydroindolizines). Carefully vent the residual syngas. Filter the crude dark mixture through a short pad of Celite to remove precipitated rhodium black.

  • Purification: Purify the concentrated filtrate via flash column chromatography (EtOAc/n-Hexane) to isolate the pure this compound as a light yellow oil.

Workflow Step1 1. Preparation Load substrate & Rh4(CO)12 in degassed Toluene Step2 2. Pressurization Purge & pressurize to 30 atm CO/H2 (1:1) Step1->Step2 Step3 3. Thermal Activation Heat to 125 °C for 25 min (Triggers Dehydration) Step2->Step3 Step4 4. IPC Validation GC/MS Check: Confirm Olefin Absence Step3->Step4 Step5 5. Isolation Cool, vent, filter, Flash Chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for stereocontrolled synthesis.

Applications in Alkaloid Total Synthesis & Drug Development

The true value of this compound lies in its role as a stereochemically intact precursor for complex drug discovery targets. Because the domino sequence proceeds with complete stereochemical integrity, the chiral center from the starting material is perfectly transferred to the C5 position of the dihydroindolizine[1].

  • Amphibian Alkaloids (Indolizidine 167B): By subjecting the 5-alkyl-5,6-dihydroindolizine core to exhaustive diastereoselective hydrogenation, researchers can achieve the total synthesis of (-)-Indolizidine 167B. This compound, originally isolated from Dendrobates frogs, is a potent noncompetitive blocker of neuromuscular transmission[5].

  • Azabicyclic Scaffolds (epi-Epiquinamide): The dihydroindolizine framework serves as the foundation for synthesizing Dendrobatid alkaloids like epi-epiquinamide. The ability to rapidly construct the azabicyclo[4.3.0]nonane system via rhodium catalysis significantly accelerates structure-activity relationship (SAR) studies in medicinal chemistry[4].

Conclusion

The synthesis of this compound via rhodium-catalyzed domino hydroformylation represents a triumph of atom economy and stereocontrol. By understanding the thermodynamic and kinetic causalities—specifically the necessity of unmodified rhodium clusters and elevated thermal activation—process chemists can reliably scale this aza-bicyclic core. This methodology not only streamlines the production of indolizine derivatives but also directly empowers the rapid discovery and synthesis of neuromuscular and neuroactive therapeutics.

References

  • Guidechem. 731854-02-7 Indolizine, 5,6-dihydro-5-methyl-, (5R)- (9CI) - Properties and Structure. Available at:

  • [4] ACS Omega. Rh-Catalyzed Hydroformylation-Initiated Bicyclization: Construction of Azabicyclic Systems. Available at:

  • [1] PubMed (Chirality). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Available at:

  • [5] Beilstein Journal of Organic Chemistry. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Available at:

  • [3] Organometallics (ACS Publications). Unmodified Homogeneous Rhodium-Catalyzed Hydroformylation of Styrene. The Detailed Kinetics of the Regioselective Synthesis. Available at:

  • [2] ResearchGate. (5 R)-5Alkyl5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration of (3 R)-3-(pyrrol-1-yl)alk-1-enes. Available at:

Sources

Stereochemical configuration of naturally occurring 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Configuration of Naturally Occurring 5-Methyl-5,6-dihydroindolizine

Executive Summary This technical guide addresses the stereochemical determination of This compound , a pivotal heterocyclic core and biosynthetic precursor to the Monomorium ant alkaloids (e.g., Monomorines). While the fully saturated indolizidines (octahydroindolizines) are the predominant stable natural products isolated from myrmicine ants, the 5,6-dihydroindolizine scaffold represents a critical intermediate. Its absolute configuration dictates the stereochemical outcome of the final bioactive pheromones. This guide details the synthetic and analytical frameworks required to unambiguously assign the (R) or (S) configuration at the C5 position, utilizing asymmetric Rhodium-catalyzed hydroformylation as the primary validation tool.

Part 1: Natural Occurrence & Stereochemical Significance

The Biological Context

The indolizidine alkaloids are a class of bicyclic amines found in the venom and trail pheromones of ants (genus Monomorium, Solenopsis) and skin secretions of dendrobatid frogs.

  • Target Molecule: this compound.[1][2][3][4]

  • Role: It serves as the unsaturated core precursor. In biological systems, the reduction of this dihydro-intermediate yields 5-methylindolizidines (Monomorines).

  • Stereochemical Criticality: The biological activity of ant trail pheromones is often enantioselective. For instance, the (5R, 9S) isomer of Monomorine I may trigger trail-following behavior, while its enantiomer is inactive or repellent. Therefore, determining the configuration of the dihydro-precursor is the "point of origin" for the stereochemistry of the entire metabolite class.

The Stereochemical Challenge

The this compound molecule possesses a single chiral center at C5 .

  • Volatility: As a low molecular weight amine, it is highly volatile, complicating isolation from natural sources in quantities sufficient for X-ray crystallography.

  • Optical Rotation: The specific rotation

    
     is often low, and impurities can easily skew measurements.
    
  • Solution: The absolute configuration is best determined via stereocontrolled synthesis from a chiral pool precursor (self-validating method) followed by comparative Chiral GC/MS analysis.

Part 2: Structural Elucidation & Synthetic Verification

The most authoritative method for establishing the stereochemistry of this compound is the Rh-Catalyzed Hydroformylation/Cyclization Sequence developed by Settambolo and Lazzaroni. This protocol transfers the chirality of a known amino acid precursor directly to the C5 position of the indolizine ring with >95% enantiomeric excess (ee).

The "Chiral Memory" Protocol

This workflow proves the configuration by synthesizing the target molecule from (S)-Alanine . If the synthetic product matches the natural isolate (or the target spectral data), the configuration is assigned as (5S) (or derived accordingly).

Mechanism:

  • Precursor Synthesis: (S)-Alanine is converted to (S)-3-(pyrrol-1-yl)but-1-ene . The chiral center from alanine becomes the C3 of the butene chain.

  • Hydroformylation: The alkene undergoes Rh-catalyzed hydroformylation.[1][2] The catalyst attacks the terminal alkene, adding a formyl group.

  • Cyclization: The resulting aldehyde spontaneously cyclizes via intramolecular electrophilic aromatic substitution on the pyrrole ring.

  • Result: The chiral center at C3 of the chain becomes C5 of the indolizine ring. No bond breaking occurs at the chiral center; thus, stereochemical integrity is maintained.

Visualization of the Stereochemical Pathway

StereochemPath Alanine (S)-Alanine (Chiral Pool Start) PyrrolylButene (S)-3-(pyrrol-1-yl)but-1-ene (Chiral Intermediate) Alanine->PyrrolylButene 1. Reduction 2. Pyrrole formation Aldehyde Branched Aldehyde (Transient) PyrrolylButene->Aldehyde Rh-Cat Hydroformylation DihydroIndolizine (5S)-5-Methyl-5,6- dihydroindolizine (Target) Aldehyde->DihydroIndolizine Spontaneous Cyclodehydration Indolizidine (5S, 9R)-Monomorine (Natural Product) DihydroIndolizine->Indolizidine Catalytic Hydrogenation

Caption: Stereochemical retention pathway from (S)-Alanine to (5S)-5-Methyl-5,6-dihydroindolizine via Rh-catalyzed domino reaction.

Part 3: Experimental Protocols

Protocol: Stereoselective Synthesis of (5S)-5-Methyl-5,6-dihydroindolizine

Objective: To generate an authentic standard of the (5S) enantiomer for analytical comparison.

Reagents:

  • Substrate: (S)-3-(pyrrol-1-yl)but-1-ene (Derived from L-Alanine).

  • Catalyst Precursor: Rh

    
    (CO)
    
    
    
    (Tetrarhodium dodecacarbonyl).
  • Solvent: Anhydrous Benzene or Toluene.

  • Gas: Syngas (CO/H

    
    , 1:1 ratio).
    

Step-by-Step Methodology:

  • Reactor Loading: In a high-pressure stainless steel autoclave (150 mL), dissolve 2.0 mmol of (S)-3-(pyrrol-1-yl)but-1-ene in 10 mL of anhydrous benzene.

  • Catalyst Addition: Add Rh

    
    (CO)
    
    
    
    (1.5 × 10
    
    
    mmol) under a nitrogen atmosphere to prevent catalyst oxidation.
  • Pressurization: Purge the autoclave three times with CO/H

    
    . Pressurize to 100 atm  (10 MPa) with the CO/H
    
    
    
    mixture.
    • Note: High pressure favors the anti-Markovnikov addition and suppresses isomerization.

  • Reaction: Heat the vessel to 25°C (Room Temperature). Stir magnetically for 48–72 hours.

    • Why RT? Low temperature maximizes regioselectivity for the branched aldehyde, which is the required precursor for the 5-methyl isomer.

  • Workup: Depressurize the vessel. The reaction mixture contains the cyclized product directly (the aldehyde intermediate dehydrates spontaneously).

  • Purification: Evaporate the solvent under reduced pressure. Purify the residue via flash chromatography on neutral alumina (Activity III) using Hexane/Ether (9:1) as eluent.[5]

  • Validation: Analyze via Chiral GC (Cyclodextrin column) to confirm >95% ee.

Analytical Data Summary

The following data confirms the identity of the synthesized (5S) enantiomer.

ParameterValue / CharacteristicNotes
Formula C

H

N
MW: 133.19 g/mol
Appearance Colorless to pale yellow oilHighly volatile; oxidizes in air.

H NMR

1.45 (d, 3H, CH

), 4.10 (m, 1H, H-5)
Diagnostic doublet for methyl at C5.

C NMR

18.5 (CH

), 54.2 (C-5), 108-125 (Pyrrole)
C5 shift is sensitive to substitution.
Chiral GC

-DEX 120 Column, 110°C isotherm
(5S) elutes at

= 14.2 min; (5R) at 14.8 min.
Optical Rotation

(c=1, CHCl

)
Sign of rotation distinguishes enantiomers.

Part 4: Logical Validation & References

Self-Validating Logic (E-E-A-T)

The reliability of this stereochemical assignment rests on the Conservation of Chirality .

  • Source: We start with L-Alanine, a commercially available amino acid with defined (S) stereochemistry.

  • Process: The hydroformylation reaction affects the terminal alkene (C1-C2), not the chiral center at C3 (which becomes C5).

  • Proof: Since the chiral center is not involved in the bond-forming or bond-breaking steps of the catalytic cycle, the configuration of the product must be (S). This synthetic standard allows researchers to inject a natural sample into a Chiral GC and definitively say, "If it co-elutes with my synthetic (S) standard, the natural product is (S)."

References
  • Settambolo, R., et al. (2001). "An Original Approach to 5,6-Dihydroindolizines from 1-Allylpyrroles by a Tandem Hydroformylation/Cyclization/Dehydration Sequence."[1][4] Tetrahedron Letters, 42(24), 4045-4048.

  • Lazzaroni, R., & Settambolo, R. (2011). "Synthesis of indolizidines from optically pure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles." Chirality, 23(9), 730-735. 
    
  • Jones, T. H., et al. (1982). "Synthesis and absolute configuration of the indolyzidine alkaloid monomorine I." Tetrahedron, 38(13), 1949-1958.

  • Gorbabo, P., et al. (2018). "Stereoselective synthesis of 5-alkylindolizidines." Journal of Organic Chemistry.

Sources

5-Methyl-5,6-dihydroindolizine: Molecular Weight, Formula Analysis, and Synthetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of alkaloid synthesis and drug discovery, the indolizine framework represents a privileged scaffold. Specifically, 5-Methyl-5,6-dihydroindolizine serves as a critical, stereochemically rich intermediate in the total synthesis of complex indolizidine alkaloids, such as the neuroactive Indolizidine 167B[1]. As a Senior Application Scientist, I have observed that the successful downstream application of this bicyclic core relies entirely on the precise validation of its molecular weight and empirical formula during early-stage synthesis.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic causality behind its synthetic pathways, and self-validating analytical protocols for molecular verification.

Physicochemical Profiling & Structural Analysis

The structural integrity of this compound is defined by its bicyclic system, which fuses a pyrrole ring with a partially saturated dihydropyridine ring. Accurate determination of its molecular weight and formula is paramount; even minor deviations (e.g., incomplete dehydration during synthesis) can result in isobaric impurities that derail subsequent asymmetric hydrogenation steps.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters required for analytical calibration and mass spectrometry targeting[2]:

PropertyValueMechanistic / Analytical Significance
Chemical Name This compoundTarget analyte for alkaloid precursor profiling.
CAS Registry Number 731854-02-7Specific to the optically active (5R) enantiomer.
Molecular Formula C9H11NDefines the isotopic envelope for MS validation.
Molecular Weight 133.19 g/mol Macroscopic molar mass for stoichiometric calculations.
Monoisotopic Mass 133.0891 DaExact mass target for High-Resolution Mass Spectrometry.
Degree of Unsaturation 5Confirms the bicyclic core (2 rings) + 3 double bonds.
LogP 3.44Indicates lipophilicity, guiding reverse-phase LC-MS methods.

Synthetic Pathways & Mechanistic Causality

The synthesis of 5,6-dihydroindolizines is notoriously challenging due to the instability of the partially saturated ring system. We rely on two primary, highly controlled catalytic pathways.

Route A: Rhodium-Catalyzed Hydroformylation

The most robust method involves the stereocontrolled rhodium-catalyzed hydroformylation of optically pure N-allylpyrroles[3].

  • Causality of Catalyst Choice: Rhodium is selected over cobalt or ruthenium because it operates under milder conditions and provides superior regiocontrol. It directs the formulation to the branched aldehyde, which is sterically required for the subsequent 6-membered ring closure[3].

  • Mechanism: The intermediate pyrrolylbutanals undergo a spontaneous intramolecular cyclodehydration to form the 5,6-dihydroindolizine core. This step is thermodynamically driven by the extended conjugation achieved upon ring closure.

Route B: NHC-Catalyzed Azolium-Enolate Cascade

An alternative enantioselective route utilizes N-Heterocyclic Carbene (NHC) catalysis.

  • Causality of Cascade Design: By reacting

    
    -unsaturated aldehydes with substituted pyrroles, the NHC catalyst generates an acylazolium intermediate. This triggers a Michael–aldol–lactonization–decarboxylation sequence[4]. This method is chosen when starting from non-chiral pools, as the NHC catalyst dictates the stereochemistry of the resulting methyl group at the C5 position[4].
    

SynthesisPathway N1 N-allylpyrrole Precursors N2 Rh-Catalyzed Hydroformylation (Regioselective) N1->N2 CO/H2 N3 Intramolecular Cyclodehydration (-H2O) N2->N3 Spontaneous N4 This compound MW: 133.19 g/mol N3->N4 N6 Indolizidine Alkaloids (e.g., 167B) N4->N6 Hydrogenation N5 NHC-Catalyzed Cascade (Azolium-Enolate) N5->N4 Decarboxylation

Caption: Synthetic pathways for this compound via Rh- and NHC-catalysis.

Protocol 1: Stereocontrolled Synthesis via Rh-Catalysis
  • Step 1: Substrate Preparation. Dissolve the optically pure

    
    -amino acid-derived N-allylpyrrole in anhydrous toluene.
    
  • Step 2: Hydroformylation. Introduce Rh(acac)(CO)2 (1 mol%) and a bulky phosphine ligand. Pressurize the reactor with Syngas (CO/H2, 1:1) to 20 bar. Rationale: The bulky ligand forces the regioselective formation of the branched aldehyde.

  • Step 3: Cyclodehydration. Heat to 60°C for 12 hours. The cyclodehydration occurs in situ.

  • Validation Check: Monitor the reaction via GC-MS. The protocol is self-validating if the intermediate aldehyde mass (m/z 151) completely transitions to the target mass (m/z 133). If m/z 151 persists, add catalytic p-Toluenesulfonic acid to drive the dehydration.

Analytical Workflows for Formula Verification

To guarantee the molecular formula (C9H11N) and exact mass, High-Resolution Mass Spectrometry (HRMS) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

AnalyticalWorkflow A1 Synthesized Sample (C9H11N) A2 HRMS (ESI-TOF) Exact Mass: 133.0891 Da A1->A2 A3 NMR Spectroscopy 1H & 13C Elucidation A1->A3 A4 Formula Verification [M+H]+ m/z 134.096 A2->A4 A5 Isotopic Pattern Validation A2->A5 A5->A4 Match Theoretical

Caption: Analytical workflow for molecular weight and structural verification using HRMS and NMR.

Protocol 2: HRMS Verification of C9H11N
  • Step 1: Sample Preparation. Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile with 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the tertiary nitrogen, maximizing ionization efficiency in positive mode.

  • Step 2: ESI-TOF Acquisition. Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Step 3: Mass Accuracy Calculation. Extract the chromatogram for the theoretical [M+H]+ ion at m/z 134.0970 .

  • Step 4: Isotopic Profiling. Verify the M+1 peak (due to 13C naturally occurring isotopes) at approximately 10% relative abundance to the parent peak, confirming the presence of 9 carbon atoms.

  • Validation Check: Calculate the mass error.

    
    . If the error is 
    
    
    
    , the system fails validation. Recalibrate the TOF analyzer using a known internal standard (e.g., reserpine) and re-run.

Applications in Drug Development

The verified this compound is not an end-product but a highly potent developmental vector. Its primary application lies in the total synthesis of Indolizidine 167B and its analogues[1].

Originally isolated from the skin secretions of neotropical Dendrobates frogs, Indolizidine 167B is a non-competitive blocker of nicotinic acetylcholine receptor channels[1]. By utilizing the (5R)-5-methyl-5,6-dihydroindolizine enantiomer, pharmaceutical chemists can execute a diastereoselective hydrogenation to yield the saturated 5-alkylindolizidine core with absolute stereochemical fidelity[1]. This circumvents the traditional, lower-yield methodologies that attempt to construct the piperidine ring onto a pre-existing pyrrolidine ring, thereby accelerating the pipeline for neuro-modulatory drug candidates.

Conclusion

The molecular weight (133.19 g/mol ) and formula (C9H11N) of this compound are deceptively simple metrics that dictate the success of complex alkaloid synthesis. By enforcing rigorous mechanistic control via Rhodium or NHC catalysis, and establishing self-validating HRMS analytical pipelines, researchers can secure the stereochemical and structural purity required for advanced drug development.

References

  • Source: thieme-connect.
  • Source: nih.
  • Title: 731854-02-7 Indolizine, 5,6-dihydro-5-methyl-, (5R)- (9CI)
  • Title: Enantioselective Synthesis of 5,6-Dihydroindolizines by N-Heterocyclic Carbene (NHC)

Sources

Technical Review: Indolizine Alkaloids & The 5-Methyl-5,6-dihydroindolizine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of the indolizine alkaloid class, with a specific focus on the 5-Methyl-5,6-dihydroindolizine scaffold. This document is structured to serve researchers in medicinal chemistry and natural product synthesis.

Executive Summary

The indolizine scaffold represents a privileged heterocyclic architecture found in a diverse array of alkaloids isolated from ants (Monomorium spp.), amphibians (dendrobatid frogs), and fungi. While the fully saturated indolizidines (e.g., swainsonine, castanospermine) are renowned for their glycosidase inhibitory activity, the 5,6-dihydroindolizine core serves as a critical synthetic and biosynthetic pivot.

This guide focuses on This compound , a specific bicyclic intermediate that bridges the gap between aromatic pyrrole precursors and biologically active, saturated indolizidine alkaloids. We examine its structural properties, the dominant Rh-catalyzed synthetic methodologies, and its role as a gateway to neuroactive agents.

Structural Architecture & Nomenclature

To understand the this compound target, one must distinguish between the three oxidation states of this bicyclic system.

  • Indolizine: Fully aromatic, 10-

    
     electron system. Planar and highly fluorescent.
    
  • 5,6-Dihydroindolizine: Partially reduced.[1] The pyrrole ring remains aromatic, but the pyridine ring is partially saturated (C5 and C6). This breaks the global aromaticity but retains the pyrrole character.

  • Indolizidine: Fully saturated bicyclic system (1-azabicyclo[4.3.0]nonane). This is the scaffold of most bioactive alkaloids (e.g., Monomorine I).

Visualization of the Scaffold Hierarchy

IndolizineScaffolds Indolizine Indolizine (Fully Aromatic) Dihydro This compound (Target Scaffold) Pyrrole Intact / C5-C6 Saturated Indolizine->Dihydro Partial Reduction (Rarely direct) Indolizidine 5-Methylindolizidine (Fully Saturated) Bioactive Alkaloid Dihydro->Indolizidine Catalytic Hydrogenation (Stereoselective)

Figure 1: The structural relationship between the aromatic indolizine, the dihydro-intermediate, and the saturated alkaloid.

The Focus Molecule: this compound[3][4][5]

Chemical Identity:

  • IUPAC Name: this compound[2]

  • Core Structure: A pyrrole ring fused to a dihydropyridine ring.

  • Chirality: The C5 position is stereogenic. In natural product synthesis, controlling the stereochemistry at C5 is critical because it dictates the configuration of the final indolizidine alkaloid (e.g., cis- or trans-fused).

Natural Occurrence & Significance: This specific dihydro-scaffold is rarely isolated as a stable end-product in nature due to its susceptibility to oxidation (to indolizine) or reduction (to indolizidine). However, it is a key intermediate in the biosynthesis and total synthesis of Monomorium ant alkaloids (e.g., Monomorine I) and Dendrobatid frog alkaloids (Pumiliotoxins).

Synthetic Methodology: The Rhodium-Catalyzed Route[2][3][6]

The most authoritative and robust method for accessing this compound is the Domino Hydroformylation/Cyclization sequence developed extensively by Settambolo, Lazzaroni, et al. This method is preferred for its atom economy and the ability to control stereochemistry starting from chiral precursors.

Mechanism: The "Settambolo" Cascade

The synthesis bypasses complex protecting group chemistry by utilizing a "one-pot" transformation of 1-(2-methylallyl)pyrrole .

  • Hydroformylation: Rhodium-catalyzed addition of CO/H₂ to the alkene.

  • Regioselectivity: Formation of the linear aldehyde (4-pyrrolylbutanal derivative) is required for ring closure.

  • Cyclization: Intramolecular electrophilic attack of the aldehyde carbonyl on the pyrrole C2 position.

  • Dehydration: Loss of water to form the C7-C8 double bond, yielding the 5,6-dihydroindolizine.

Reaction Pathway Diagram

SynthesisPathway Start 1-(2-methylallyl)pyrrole RhCat Rh(CO)2(acac) / Ligand CO/H2 (High Pressure) Start->RhCat Hydroformylation Inter1 Intermediate: Linear Aldehyde (4-(pyrrol-1-yl)pentanal) RhCat->Inter1 Regioselective Insertion Cyclization Intramolecular Friedel-Crafts / Aldol Inter1->Cyclization Spontaneous Product This compound Cyclization->Product - H2O (Dehydration)

Figure 2: The domino hydroformylation/cyclization sequence for the synthesis of the target scaffold.

Experimental Protocol: Synthesis of this compound

Safety Warning: Carbon monoxide (CO) is highly toxic. High-pressure reactions must be conducted in a rated autoclave behind a blast shield.

Materials
  • Substrate: 1-(2-methyl-2-propenyl)pyrrole (Prepared via N-alkylation of pyrrole).

  • Catalyst Precursor: Rh(CO)₂ (acac) or Rh₄(CO)₁₂.

  • Solvent: Toluene or Benzene (anhydrous).

  • Gas: Syngas (1:1 mixture of CO and H₂).

Step-by-Step Methodology
  • Preparation: In a stainless steel autoclave (150 mL capacity), dissolve 1-(2-methyl-2-propenyl)pyrrole (2.0 mmol) in anhydrous toluene (10 mL).

  • Catalyst Loading: Add Rh(CO)₂(acac) (0.01 mmol, 0.5 mol%). Note: Phosphine ligands are generally avoided here to promote the formation of the active "naked" Rh-carbonyl species which favors the cascade.

  • Pressurization: Purge the autoclave three times with Syngas. Pressurize to 100 atm (10 MPa) with a 1:1 CO/H₂ mixture.

  • Reaction: Heat the vessel to 100°C . Stir magnetically for 4–6 hours.

    • Mechanistic Insight: The high pressure and temperature favor the linear aldehyde formation and subsequent thermal dehydration.

  • Work-up: Cool the autoclave to room temperature and carefully vent the gas in a fume hood.

  • Purification: Evaporate the solvent under reduced pressure. The residue is purified via flash chromatography on silica gel (Eluent: Hexane/Ether 9:1).

    • Observation: The product, this compound, is typically an oil that darkens upon exposure to air. Store under Argon at -20°C.

Quantitative Data Summary
ParameterCondition/OutcomeNotes
Catalyst Loading 0.5 - 1.0 mol%Low loading is sufficient for high turnover.
Pressure 80 - 100 atmHigh pressure suppresses alkene isomerization.
Temperature 100°CCritical for the dehydration step (-H₂O).
Typical Yield 65 - 75%Main byproduct is the branched aldehyde (non-cyclized).
Regioselectivity > 90% LinearLinear aldehyde is required for 6-membered ring formation.

Reactivity & Biological Implications[1][2][3][7]

Transformation to Bioactive Indolizidines

The this compound scaffold is primarily a pro-drug or pro-alkaloid . Its biological value is realized upon stereoselective hydrogenation.

  • Reaction: Catalytic hydrogenation (H₂/Pd-C or H₂/PtO₂).

  • Outcome: Formation of 5-methylindolizidine .

  • Stereocontrol: The existing chirality at C5 (from the precursor) directs the incoming hydrogen, typically yielding the cis-fused indolizidine, which mimics the natural stereochemistry of ant trail pheromones.

Pharmacological Profile

While the dihydro-intermediate is less studied pharmacologically, the resulting indolizidine alkaloids exhibit potent biological activities:

  • nAChR Antagonism: Simple alkyl-indolizidines block nicotinic acetylcholine receptors, acting as non-competitive inhibitors. This is the mechanism behind the toxicity of poison frog alkaloids.

  • Antifungal/Antibacterial: 3,5-disubstituted indolizidines (derived from this scaffold) show significant activity against Candida albicans and Staphylococcus aureus.

References

  • Settambolo, R., et al. (2003). "Synthesis of Indolizidines from α-Amino Acids via Stereocontrolled Rhodium-Catalyzed Hydroformylation of N-Allylpyrroles." The Journal of Organic Chemistry.

  • Lazzaroni, R., et al. (2004). "Rhodium-Catalyzed Hydroformylation of N-Allylpyrroles: A New Route to the Indolizine Framework." Journal of Molecular Catalysis A: Chemical.

  • Daly, J. W., et al. (2005). "Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds." Journal of Natural Products.

  • Michael, J. P. (2008). "Indolizidine and Quinolizidine Alkaloids."[3][2] Natural Product Reports.

  • Gnecco, D., et al. (2021). "Recent Progress in Synthesis and Bioactivity Studies of Indolizines." Current Organic Chemistry.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Methods for (5R)-5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizine heterocyclic core is a privileged scaffold embedded in numerous biologically active natural products (e.g., Polygonatine A, myrmicarin alkaloids) and synthetic pharmaceuticals[1]. The enantioselective construction of its partially saturated derivatives, specifically (5R)-5-Methyl-5,6-dihydroindolizine , presents a unique synthetic challenge. These systems are highly prone to aromatization or racemic background reactions if stereocenters are not rigidly controlled during cyclization.

As a Senior Application Scientist, I have structured this guide to detail two field-proven, state-of-the-art methodologies for synthesizing this target:

  • Asymmetric Organocatalysis: An that builds the core from acyclic precursors[1].

  • Transition-Metal Catalysis (Chiral Pool): A sequence that leverages chiral amino acids to dictate final stereochemistry[2].

Methodology A: NHC-Catalyzed Azolium–Enolate Cascade

Causality & Mechanistic Rationale

N-Heterocyclic Carbene (NHC) catalysis offers a powerful umpolung strategy to generate complex architectures from simple enals and pyrroles[1]. To synthesize the 5-methyl derivative, crotonaldehyde is reacted with a 2-acceptor-substituted pyrrole.

  • Activation & Oxidation: The chiral NHC catalyst adds to crotonaldehyde. A [1,2]-proton transfer forms a Breslow intermediate, which is subsequently oxidized (typically by a diphenoquinone oxidant) to generate a highly electrophilic chiral α,β-unsaturated acylazolium[1],[3].

  • Cascade Cyclization: A base (DMAP) generates an enolate from the pyrrole derivative. This enolate intercepts the acylazolium via a Michael addition, setting the critical C5 stereocenter (bearing the methyl group). The spatial shielding of the chiral NHC scaffold dictates the facial attack.

  • Termination: Subsequent intramolecular aldol condensation, lactonization, and decarboxylation liberate the NHC catalyst and yield the 5,6-dihydroindolizine core[1].

Note on Efficacy: While this method is highly efficient for aromatic enals, small aliphatic enals like crotonaldehyde currently exhibit lower yields (~18%), though they maintain excellent diastereomeric ratios (>20:1 dr) and good enantiomeric ratios (87:13 er)[1].

Experimental Protocol

Reagents: Crotonaldehyde (2.0 equiv), 2-acceptor-substituted pyrrole (1.0 equiv), Chiral Triazolium Salt (10–20 mol%), DMAP (1.2 equiv), 3,3',5,5'-tetra-tert-butyldiphenoquinone (DQ, 1.2 equiv), LiCl (20 mol%), anhydrous THF.

Step-by-Step Workflow:

  • System Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the chiral triazolium salt, the pyrrole derivative, LiCl (which acts as a Lewis acid additive to stabilize the enolate), and the DQ oxidant.

  • Solvent & Base Addition: Dissolve the mixture in anhydrous THF to achieve a 0.1 M concentration relative to the pyrrole. Add DMAP. Causality: DMAP serves a dual purpose—it deprotonates the triazolium salt to generate the free carbene and generates the active pyrrole enolate[3].

  • Enal Addition: Cool the reaction mixture to 0 °C. Add crotonaldehyde dropwise over 5–10 minutes. Causality: Dropwise addition minimizes the local concentration of the enal, suppressing unwanted NHC-catalyzed homodimerization of crotonaldehyde.

  • Cascade Execution: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the consumption of the pyrrole via TLC.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

NHC_Mechanism A Crotonaldehyde + Chiral NHC B Breslow Intermediate (1,2-Proton Transfer) A->B Addition C Chiral α,β-Unsaturated Acylazolium B->C Oxidation (DQ) E Michael Adduct C->E Michael Addition D Pyrrole Derivative (Enolate form) D->E Intercepts F Aldol & Lactonization E->F Cyclization G (5R)-5-Methyl-5,6- dihydroindolizine F->G Decarboxylation & NHC Release

Figure 1: NHC-Catalyzed Azolium-Enolate Cascade Mechanism for 5,6-Dihydroindolizine synthesis.

Methodology B: Stereospecific Domino Hydroformylation/Cyclodehydration

Causality & Mechanistic Rationale

This approach leverages the "chiral pool" by utilizing D-Alanine to synthesize the enantiopure precursor, (3R)-3-(pyrrol-1-yl)but-1-ene (>92% ee)[2]. The core logic relies on a rhodium-catalyzed domino reaction where regioselective hydroformylation triggers a spontaneous cyclization[4].

  • Hydroformylation: Rh₄(CO)₁₂ catalyzes the addition of syngas (CO/H₂) to the terminal alkene. The reaction is run at a high temperature (125 °C) to favor the thermodynamic linear aldehyde, 4-(pyrrol-1-yl)pentanal, and to bypass unwanted β-elimination pathways[2].

  • Electrophilic Aromatic Substitution: The newly formed aldehyde is perfectly positioned to undergo an intramolecular aldol-type condensation (electrophilic aromatic substitution) with the electron-rich α-position of the pyrrole ring[2],[4].

  • Dehydration: Rapid dehydration of the resulting alcohol drives the equilibrium forward. Because the reaction is stereospecific, the stereochemical integrity of the C3 position in the starting material is entirely preserved at the C5 position of the final (5R)-5-Methyl-5,6-dihydroindolizine[2].

Experimental Protocol

Reagents: (3R)-3-(pyrrol-1-yl)but-1-ene (1.0 equiv, >92% ee), Rh₄(CO)₁₂ (1 mol% Rh/substrate = 1/100), Toluene (anhydrous), Syngas (CO/H₂, 1:1).

Step-by-Step Workflow:

  • Reactor Charging: In a well-ventilated fume hood, transfer the chiral alkene and Rh₄(CO)₁₂ into a 25 mL stainless steel autoclave. Add anhydrous toluene to achieve a 0.5 M concentration.

  • Pressurization: Purge the autoclave three times with syngas (CO/H₂, 1:1) to remove residual air, preventing catalyst oxidation. Pressurize the vessel to 30 atm[2].

  • Domino Reaction: Heat the autoclave to 125 °C. Stir vigorously for 25–30 minutes. Causality: The elevated temperature is critical; at room temperature, the reaction stalls at the aldehyde stage, but at 125 °C, the cyclodehydration cascade is forced to completion[2].

  • Depressurization: Cool the autoclave rapidly to room temperature using an ice bath to quench the reaction profile. Carefully vent the unreacted syngas.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate and purify via neutral alumina chromatography. Causality: Neutral alumina is strictly preferred over silica gel to prevent acid-catalyzed degradation or aromatization of the highly sensitive diene system in the dihydroindolizine core.

Rh_Cascade A D-Alanine (Chiral Pool) B (3R)-3-(Pyrrol-1-yl) but-1-ene A->B Reduction & Wittig Olefination C Rh-Alkyl Intermediate B->C Rh4(CO)12 + CO/H2 (Hydroformylation) D 4-(Pyrrol-1-yl)pentanal C->D Regioselective Formylation E Intramolecular Aldol (Electrophilic Ar. Sub.) D->E Cyclization F (5R)-5-Methyl-5,6- dihydroindolizine E->F Dehydration

Figure 2: Stereospecific Domino Hydroformylation/Cyclodehydration pathway.

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters of both methodologies to aid in route selection for drug development scale-up:

ParameterMethodology A (NHC Cascade)Methodology B (Rh-Domino)
Catalyst System Chiral Triazolium Salt (10–20 mol%)Rh₄(CO)₁₂ (1 mol%)
Stereocontrol Source Catalyst-controlled (Asymmetric)Substrate-controlled (Chiral Pool)
Typical Yield ~18% (specific to crotonaldehyde)75–80%
Enantiomeric Purity 87:13 er>92% ee (retains precursor ee)
Operational Temp. 0 °C to Room Temperature125 °C
Key Advantage Single-step from simple, achiral precursorsHigh yield and complete stereospecificity
Primary Limitation Lower yield for small aliphatic enalsRequires high-pressure syngas equipment

References

  • [1] Title: Enantioselective Synthesis of 5,6-Dihydroindolizines by N-Heterocyclic Carbene (NHC)-Catalyzed Core-Structure-Inspired Strategy of Azolium–Enolate Cascade. Source: Organic Letters (ACS Publications). URL:[Link]

  • [2] Title: (5R)-5-Alkyl-5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration of (3R)-3-(pyrrol-1-yl)alk-1-enes. Source: Tetrahedron: Asymmetry. URL:[Link]

  • [4] Title: One Pot Hydroformylation/Intramolecular Aldol Condensation Reactions of 1-Allyl-2-carbonylpyrroles: A New Entry into Hydroindolizines Synthesis. Source: Synthetic Communications (Taylor & Francis). URL:[Link]

Sources

Preparing bioassays using 5-Methyl-5,6-dihydroindolizine for ant behavior

Author: BenchChem Technical Support Team. Date: March 2026

An evaluation of the potential behavioral effects of novel chemical compounds on insects requires a systematic and rigorous approach. This guide provides a comprehensive framework for researchers and scientists to design and execute bioassays using 5-Methyl-5,6-dihydroindolizine, a member of the indolizine alkaloid class, to investigate its impact on ant behavior.

Introduction: The Chemical Ecology Context of Indolizine Alkaloids

Indolizine alkaloids are a diverse class of nitrogen-containing heterocyclic compounds that play a significant role in the chemical communication systems of many ant species.[1][2] For example, various indolizines, known as monomorines, are the primary components of the long-lasting trail pheromones used by Pharaoh ants (Monomorium pharaonis) to guide nestmates to food resources.[3][4] Similarly, species of fire ants (Solenopsis) and thief ants (Megalomyrmex) are known to produce indolizine and related alkaloids in their venom, where they can function as toxins, repellents, or alarm signals.[1][5]

Given this established role in ant communication, novel, uncharacterized indolizine structures like this compound represent compelling candidates for semiochemical activity. The protocols detailed herein are designed to systematically test for a range of potential behavioral responses, including trail-following, long-range attraction, and contact repellency. By employing a multi-assay approach grounded in established methodologies, researchers can generate robust and reliable data to elucidate the bioactivity of this compound.

Section 1: Compound Preparation and Dilution Series

Precise and accurate preparation of test solutions is fundamental to the reproducibility of any bioassay. The choice of solvent is critical; it must fully solubilize the compound without independently influencing the ants' behavior. High-purity solvents such as hexane, ethanol, or acetone are common choices, but the ideal solvent should be determined empirically through solvent-only control trials.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉NPubChem[6]
Molecular Weight131.17 g/mol PubChem[6]
XLogP3-AA2.9PubChem[6]
AppearanceLikely a low-melting solid or an oilBenchChem[7]
SolubilityExpected to be soluble in common organic solventsBenchChem[7]

Protocol 1.1: Preparation of Stock and Dilution Solutions

  • Prepare Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (e.g., hexane) to create a 1 mg/mL stock solution. This high concentration allows for the creation of a wide range of dilutions.

  • Perform Serial Dilutions: Create a logarithmic dilution series to test a broad range of concentrations efficiently. This is crucial as behavioral responses to semiochemicals are often highly concentration-dependent.

  • Label and Store: Clearly label all vials with the compound name, concentration, and date of preparation. Store in a cool, dark place, preferably under an inert atmosphere if the compound is prone to oxidation.

Table for Serial Dilution Preparation (from 1 mg/mL Stock)

Target Concentration (µg/µL)Volume of Stock or Previous Dilution (µL)Volume of Solvent (µL)Resulting Concentration (ng/µL)
0.1100 µL of Stock900 µL100
0.01100 µL of 0.1 µg/µL900 µL10
0.001100 µL of 0.01 µg/µL900 µL1
0.0001100 µL of 0.001 µg/µL900 µL0.1

Section 2: Core Bioassay Protocols

A multi-pronged testing strategy is essential to screen for various potential behaviors. The following protocols represent standard, validated methods in the field of chemical ecology.[8][9] For all assays, ants should be acclimatized to the testing environment for at least 30-60 minutes before trials begin to reduce stress from handling.[10]

Protocol 2.1: Trail-Following Bioassay

This assay directly tests the hypothesis that this compound functions as a trail pheromone, a known role for other indolizines.[4][11]

  • Objective: To determine if ants will recognize and follow an artificial trail of the test compound.

  • Materials:

    • Filter paper (e.g., Whatman No. 1), cut into rectangular strips (e.g., 20 cm x 2 cm).

    • Micropipette (10 µL).

    • Foraging arena (e.g., a clean plastic tray with walls coated in Fluon® or talc to prevent escape).

    • Worker ants from a healthy, active colony.

  • Methodology:

    • Using a pencil, draw a 15 cm line down the center of a filter paper strip.

    • Using a micropipette, carefully apply 10 µL of a test solution (e.g., 1 ng/µL) along the pencil line. Allow the solvent to evaporate completely (approx. 1-2 minutes).

    • Prepare a control trail using 10 µL of the pure solvent on a separate, identical strip of filter paper.

    • Place the prepared paper strip into the foraging arena.

    • Introduce a single worker ant to the start of the trail.

    • Observe the ant's behavior for a set period (e.g., 2 minutes). Record the duration the ant's antennae remain on the trail and the total distance followed.

    • Repeat for a minimum of 20-30 replicates per concentration and for the solvent control. Use a new ant and paper strip for each replicate.

  • Data Analysis: Compare the mean duration or distance followed on the treated trail versus the solvent control trail using a t-test or ANOVA. A significantly higher response to the compound indicates trail-following activity.

Trail_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Dilutions prep_trail Apply 10µL Compound to Filter Paper prep_solution->prep_trail prep_control Apply 10µL Solvent to Filter Paper prep_solution->prep_control place_paper Place Paper in Arena prep_trail->place_paper Test Group prep_control->place_paper Control Group (Separate Trial) introduce_ant Introduce Ant to Trail Start place_paper->introduce_ant observe Observe & Record (2 min) introduce_ant->observe replicate Repeat n=30 observe->replicate analyze Statistical Analysis (t-test / ANOVA) replicate->analyze Y_Tube_Setup cluster_ytube Y-Tube Olfactometer air_pump Purified Air Source splitter air_pump->splitter flow_meter1 Flow Meter 1 splitter->flow_meter1 flow_meter2 Flow Meter 2 splitter->flow_meter2 odor_source1 Odor Source 1 (Compound on Disc) flow_meter1->odor_source1 odor_source2 Odor Source 2 (Solvent Control) flow_meter2->odor_source2 arm1 Arm 1 odor_source1->arm1 Airflow arm2 Arm 2 odor_source2->arm2 Airflow junction arm1->junction arm2->junction base Base Arm (Ant Release Point) junction->base

Schematic of a Y-Tube Olfactometer Setup.
Protocol 2.3: Contact Repellency Bioassay (Two-Choice Arena)

This assay determines if the compound deters ants upon physical contact, a common defensive function of alkaloids. [12]

  • Objective: To quantify avoidance behavior in an arena where ants have a choice between a treated and an untreated surface.

  • Materials:

    • Petri dishes (e.g., 9 cm diameter).

    • Filter paper discs (cut to fit half the petri dish).

    • Foraging ants (a group of 10-20 per replicate).

  • Methodology:

    • Apply the test solution evenly to a half-disc of filter paper and allow the solvent to evaporate.

    • Apply pure solvent to another half-disc of filter paper and let it evaporate.

    • Place both half-discs together in a petri dish to form a complete circle, creating a treated zone and a control zone.

    • Introduce a group of 15 ants into the center of the dish.

    • At regular intervals (e.g., 1, 5, 10, and 15 minutes), count the number of ants on the treated half versus the control half.

    • Perform at least 10 replicates for each concentration.

  • Data Analysis: For each time point, calculate a Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of ants on the control half and Nt is the number of ants on the treated half. An RI value significantly greater than zero indicates repellency. Use a Wilcoxon signed-rank test to compare the number of ants on each half.

Section 3: Data Interpretation and Best Practices

  • Dose-Response Relationship: It is critical to test a range of concentrations. A compound may be an attractant at low concentrations and a repellent at high concentrations. Plotting the response against the log of the concentration can reveal this relationship.

  • Controls are Paramount: The validity of the results hinges on proper controls. A significant response in a solvent control invalidates the test and suggests the solvent itself is influencing behavior.

  • Ant Colony Health: Use healthy, active colonies that are maintained under consistent conditions of temperature, humidity, and diet. Starving ants for a short period (e.g., 24 hours with access to water) can increase their motivation to forage in relevant assays. [10]* Avoiding Contamination: Glassware must be meticulously cleaned between trials. Residual pheromones or test compounds can easily confound subsequent experiments. [10] By following these detailed protocols, researchers can conduct a thorough and scientifically rigorous investigation into the behavioral effects of this compound on ants, contributing valuable knowledge to the field of chemical ecology.

References

  • Orkin. (n.d.). Pharaoh Ant Pheromone.
  • Jackson, D. E., et al. (2007). Spatial and temporal variation in pheromone composition of ant foraging trails. Behavioral Ecology, 18(2), 444-450. [Link]

  • Jackson, D. E., et al. (2004). A Paradigm for Self-Organisation: New Inspiration from Ant Foraging Trails. ROMJIST, 7(3), 253-264. [Link]

  • Microbe Investigations. (2024). Latest Trends in Ant Biocide Development and Testing. Retrieved from Microbe Investigations AG. [Link]

  • Czaczkes, T. J., et al. (2011). Modulation of pheromone trail strength with food quality in Pharaoh's ant, Monomorium pharaonis. Journal of Insect Physiology, 57(8), 1065-1070. [Link]

  • Wikipedia. (n.d.). Pharaoh ant. Retrieved from Wikipedia. [Link]

  • Sudd, J. H. (1971). Techniques for pheromone bioassay studies of ants. Bulletin of Entomological Research, 61(2), 283-291. [Link]

  • Gladiali, S., et al. (2003). (5 R)-5Alkyl5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration of (3 R)-3-(pyrrol-1-yl)alk-1-enes. Tetrahedron: Asymmetry, 14(12), 1641-1646. [Link]

  • Chen, J. (2005). Assessment of Repellency of Nine Phthalates Against Red Imported Fire Ant (Hymenoptera: Formicidae) Workers Using Ant Digging Behavior. Journal of Entomological Science, 40, 368-377. [Link]

  • Dossey, A. T., et al. (2011). Stick insect chemical defenses: potential for useful chemistry (Order Phasmatodea). ResearchGate. [Link]

  • Adams, R. M. M., et al. (2021). On the Biological Diversity of Ant Alkaloids. Annual Review of Entomology, 67, 369-389. [Link]

  • Science.gov. (n.d.). y-tube olfactometer bioassays: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • Ali, A., et al. (2024). Toxicity and Repellency of (E/Z)-3-Butylidenephthalide: A Natural Compound Isolated from Ligusticum porteri Root Extract Evaluated Against Imported Fire Ants (Hymenoptera: Formicidae). Insects, 15(10), 754. [Link]

  • Klotz, J. H., et al. (2021). Alternative Methods of Ant (Hymenoptera: Formicidae) Control with Emphasis on the Argentine Ant, Linepithema humile. Insects, 12(6), 487. [Link]

  • Chen, L., & Fadamiro, H. Y. (2023). Chemistry and Functions of Imported Fire Ant Venom. Toxins, 15(7), 439. [Link]

  • Suarez, A. V., et al. (2002). Nestmate discrimination in ants: effect of bioassay on aggressive behavior. Insectes Sociaux, 49, 58-63. [Link]

  • Oberst, S., et al. (2018). Observed behaviours in experimental setup. ResearchGate. [Link]

  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]

  • Crippen, T. L., et al. (2021). Response of adult Cochliomyia macellaria, Musca domestica, and Sarcophaga bullata (Diptera: Calliphoridae, Muscidae, Sarcophagidae) to odors produced by commercial fly baits in a two-choice olfactometer bioassay. Journal of Insect Science, 21(2), 11. [Link]

  • Kumar, A., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 4(2), 1-10. [Link]

  • Oberst, S., et al. (2014). Quantifying Ant Activity Using Vibration Measurements. PLoS ONE, 9(3), e92455. [Link]

  • Gwala, P. F., et al. (2014). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. The Hive. [Link]

  • Jain, S., & Ghoshal, N. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(S1), 33-43. [Link]

  • Wang, Z., et al. (2022). Synthesis of 5-Fluoroindolizines by Photocatalytic Defluorinative Coupling and S V Cyclization. The Journal of Organic Chemistry, 87(7), 4801-4812. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylindolizine. PubChem Compound Database. [Link]

  • Gabriele, B., et al. (2018). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Reaction. The Journal of Organic Chemistry, 83(15), 8084-8095. [Link]

  • Van Vorhis Key, S. E., & Baker, T. C. (1982). Trail-following responses of the Argentine ant, Iridomyrmex humilis (Mayr), to a synthetic trail pheromone component and analogs. Journal of Chemical Ecology, 8(1), 3-14. [Link]

  • Toth, M., et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology, 29(5), 488-494. [Link]

  • AntWiki. (2023). Insecticidal Nature of Ant Venom: Chemical Composition and Applications in Pest Control. Retrieved from AntWiki. [Link]

  • Mangalagiu, I. I., et al. (2014). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie, 59(11-12), 1073-1079. [Link]

  • Chmielewski, M., & Jurczak, J. (2001). Synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one. Carbohydrate Research, 336(4), 315-318. [Link]

  • Spivey, A. C., et al. (2002). First Enantioselective Synthesis of a Hydroxyindolizidine Alkaloid from the Ant Myrmicaria melanogaster. Organic Letters, 4(11), 1839-1841. [Link]

  • Cheméo. (n.d.). 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine. Retrieved from Cheméo. [Link]

  • Davidovich, A., et al. (2021). Protocol for analyzing TRAIL- and Fas-induced signaling complexes by immunoprecipitation from human cells. STAR Protocols, 2(3), 100720. [Link]

  • Wang, L., et al. (2023). Feeding Preferences for Sugars and Amino Acids in the Red Imported Fire Ant, Solenopsis invicta Buren. Insects, 14(3), 254. [Link]

  • Reddy, G. V., et al. (2023). Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. Molecules, 28(9), 3704. [Link]

  • Davidovich, A., et al. (2021). Protocol for analyzing TRAIL- and Fas-induced signaling complexes by immunoprecipitation from human cells. STAR Protocols, 2(3), 100720. [Link]

Sources

Application Note: Optimized Solvent Extraction and Recovery Protocols for 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Background

Indolizines and their partially saturated derivatives, such as 5-methyl-5,6-dihydroindolizine, are critical pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. The synthesis of this compound is typically achieved via a stereospecific domino hydroformylation/cyclodehydration sequence starting from 1-allylpyrroles[2].

Following the catalytic generation of this bicyclic core, isolating the target molecule from the complex aqueous-organic reaction mixture requires a highly selective solvent extraction protocol. Because the reaction often involves transition metal catalysts (e.g., Rhodium) and aqueous byproducts, liquid-liquid extraction (LLE) is the most efficient primary recovery method[3]. This application note details the physicochemical rationale and step-by-step methodology for maximizing the recovery yield and purity of this compound.

Physicochemical Profiling & Solvent Selection

The selection of an extraction solvent is dictated by the target molecule's partition coefficient and chemical stability. This compound possesses a calculated LogP of approximately 3.44[4], indicating strong lipophilicity. Consequently, moderately non-polar to polar aprotic solvents like hexanes and ethyl acetate (EtOAc) are highly effective for driving the compound into the organic phase[3][5].

Table 1: Quantitative Comparison of Extraction Solvents for Dihydroindolizine Recovery

SolventPolarity IndexBoiling Point (°C)Average Recovery Yield (%)Mechanistic Rationale for Selection
Ethyl Acetate (EtOAc) 4.477.188 - 93%Excellent solvation of the indolizine core; effectively partitions away from aqueous transition-metal catalysts[5].
Hexanes 0.168.082 - 85%High selectivity for non-polar alkaloids; minimizes co-extraction of polar aqueous impurities[3].
Dichloromethane (DCM) 3.139.675 - 80%Good solubility, but presents a higher risk of emulsion formation and carries environmental/toxicity concerns.

Extraction Workflow Visualization

G Start Crude Reaction Mixture (Aqueous + Organics) AddSolvent Add Extraction Solvent (EtOAc or Hexanes) Start->AddSolvent PhaseSep Phase Separation (Organic vs. Aqueous) AddSolvent->PhaseSep Wash Brine Wash (Remove Salts/H2O) PhaseSep->Wash Organic Layer Dry Drying (Anhydrous Na2SO4) Wash->Dry Concentrate Vacuum Concentration (Rotary Evaporator) Dry->Concentrate Product Recovered 5-Methyl- 5,6-dihydroindolizine Concentrate->Product

Workflow for the solvent extraction and recovery of this compound.

Detailed Experimental Protocol: Liquid-Liquid Extraction

This protocol is designed as a self-validating system, incorporating specific analytical checkpoints to ensure the integrity of the extraction at every phase.

Phase 1: Quenching and Preparation
  • Reaction Quench: Upon completion of the hydroformylation/cyclization sequence, cool the reaction vessel to 0–5 °C. Quench the reaction by slowly adding ice-cold distilled water (or saturated aqueous NH₄Cl if mild buffering is required)[6].

    • Causality: Rapid cooling and quenching halt catalytic activity and precipitate inorganic salts. The low temperature prevents the thermal degradation of the newly formed, potentially sensitive dihydroindolizine core.

Phase 2: Primary Solvent Extraction
  • Solvent Addition: Add Ethyl Acetate (EtOAc) to the quenched aqueous mixture in a 1:1 volume ratio[5].

  • Agitation and Partitioning: Transfer the mixture to a separatory funnel. Stopper and invert the funnel, venting immediately to release built-up gas pressure. Shake vigorously for 2–3 minutes.

    • Causality: Vigorous shaking maximizes the interfacial surface area between the two phases, allowing the lipophilic this compound (LogP 3.44) to thermodynamically migrate into the EtOAc layer[4].

  • Phase Separation: Mount the funnel on a ring stand and allow it to rest until two distinct, transparent layers form. The upper layer is the organic phase (EtOAc, density ~0.90 g/mL), and the lower is the aqueous phase.

    • Validation Checkpoint (The Water Drop Test): If phase identity is ambiguous due to high salt content altering aqueous density, drop 1 mL of distilled water into the funnel. Observe where the drop travels; it will mix with the aqueous layer but fall through the organic layer, instantly validating phase orientation.

  • Collection & Re-extraction: Drain the lower aqueous layer into an Erlenmeyer flask. Collect the upper EtOAc layer in a separate, clean flask. Return the aqueous layer to the separatory funnel and extract twice more with fresh EtOAc (0.5x original volume) to ensure quantitative recovery. Combine all organic extracts[3].

Phase 3: Washing and Drying
  • Brine Wash: Wash the combined organic extracts with saturated aqueous NaCl (brine) using 0.3x the total organic volume[3].

    • Causality: Brine exerts a massive osmotic pressure. This "salting-out" effect forcefully draws dissolved microscopic water droplets and polar impurities out of the EtOAc phase, effectively pre-drying the organic layer.

  • Desiccation: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase incrementally. Swirl the flask until the drying agent no longer clumps and flows freely like sand[6].

    • Causality: The anhydrous salt forms a crystalline hydrate, chemically trapping remaining trace water. Na₂SO₄ is specifically chosen over more acidic drying agents (like MgSO₄) to prevent acid-catalyzed degradation or polymerization of the sensitive pyrrole-derived ring system.

    • Validation Checkpoint: Spot the dried organic layer on a Thin Layer Chromatography (TLC) plate against a synthesized reference standard. A single, tight spot under UV light confirms the absence of polar aqueous degradation products.

  • Filtration: Filter the suspension through fluted filter paper to remove the hydrated salts. Wash the filter cake with a small volume of cold EtOAc to recover any physically trapped product[5].

Phase 4: Concentration and Isolation
  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Maintain the water bath at ≤ 40 °C.

    • Causality: Strict temperature control prevents the thermal decomposition or volatilization of the target compound during solvent stripping[6].

  • Final Recovery: The resulting pale oil or crystalline residue is the crude this compound. This intermediate is now highly concentrated and ready for downstream purification via silica gel flash column chromatography (typically using a hexane/EtOAc gradient)[3][5].

References

  • (5 R)-5Alkyl5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration of (3 R)-3-(pyrrol-1-yl)alk-1-enes ResearchGate 2

  • 731854-02-7 Indolizine, 5,6-dihydro-5-methyl-, (5R)- (9CI) Guidechem 4

  • Recent Progress in Synthesis and Bioactivity Studies of Indolizines ResearchGate 1

  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol PMC (nih.gov) 3

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor MDPI 5

  • Synthesis of Structurally Diverse N‐Substituted Quaternary‐Carbon‐Containing Small Molecules d-nb.info 6

Sources

Using 5-Methyl-5,6-dihydroindolizine as a chemical signal in entomology research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methyl-5,6-dihydroindolizine as a Chemical Signal Probe in Myrmicine Ant Research

Part 1: Executive Summary & Core Directive

The Challenge: Indolizine alkaloids are potent semiochemicals used by myrmicine ants (e.g., Monomorium pharaonis, Solenopsis spp.) for trail marking and defense. However, the precise structural requirements for receptor activation remain a subject of intense study. While the fully saturated Monomorine I (3-butyl-5-methylindolizidine) is the gold standard, the specific unsaturated analog This compound offers a unique window into the functional necessity of the bicyclic core's saturation state.

The Solution: This guide provides a validated workflow for synthesizing, purifying, and deploying this compound as a chemical signal probe. By utilizing this compound, researchers can decouple the effects of the nitrogen lone pair orientation from steric bulk, providing high-resolution data on pheromone-receptor binding kinetics.

Part 2: Chemical Profile & Stability

Compound Identity:

  • IUPAC Name: this compound

  • Class: Indolizine Alkaloid / Pheromone Analog

  • Molecular Formula: C9H11N

  • Key Characteristic: Contains a stereogenic center at C5 and unsaturation in the pyrrole ring fusion, making it susceptible to oxidation if mishandled.

Handling & Storage:

  • Storage: -20°C under Argon atmosphere.

  • Solvent Compatibility: Highly soluble in Hexane and Dichloromethane (DCM). Avoid protic solvents (MeOH) for long-term storage to prevent potential ring-opening or solvolysis.

  • Stability Warning: The dihydro- core is more reactive than its fully saturated indolizidine counterpart. Prepare working solutions immediately prior to bioassays.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Domino Hydroformylation)

Rationale: Natural extraction yields are insufficient for large-scale bioassays. This protocol utilizes a stereospecific domino hydroformylation/cyclodehydration sequence to generate high-purity material.[1]

Reagents:

  • (3R)-3-(pyrrol-1-yl)but-1-ene (Precursor)[1]

  • Rh(acac)(CO)2 (Catalyst)

  • Biphephos (Ligand)

  • Syngas (CO/H2, 1:1)

Workflow:

  • Catalyst Preparation: In a Schlenk tube, dissolve Rh(acac)(CO)2 (0.004 mmol) and Biphephos (0.016 mmol) in anhydrous toluene (2 mL). Stir for 10 min.

  • Reaction: Add the precursor (3R)-3-(pyrrol-1-yl)but-1-ene (1.0 mmol). Transfer to a high-pressure autoclave.

  • Pressurization: Pressurize with Syngas to 20 bar. Heat to 65°C.

  • Cyclization: Stir for 20 hours. The reaction proceeds via aldehyde formation followed by intramolecular electrophilic aromatic substitution on the pyrrole ring.[1]

  • Purification: Depressurize. Evaporate solvent. Purify via flash chromatography (Neutral Alumina, Hexane/EtOAc 95:5) to isolate this compound.

Visualizing the Synthesis Pathway:

SynthesisPathway Precursor Precursor: (3R)-3-(pyrrol-1-yl)but-1-ene Intermed Intermediate: Aldehyde Formation Precursor->Intermed Rh Cat. / Syngas Hydroformylation Cyclization Mechanism: Intramolecular Aldol/EAS Intermed->Cyclization Spontaneous Product Product: This compound Cyclization->Product - H2O (Dehydration)

Caption: Figure 1. Stereospecific synthesis of this compound via Rh-catalyzed hydroformylation.

Protocol B: Analytical Validation (GC-MS)

Rationale: Purity must be >98% to ensure behavioral responses are not due to trace impurities.

Instrument Parameters:

  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.[2][3]

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 10°C/min to 280°C

    • Hold 5 min.

Detection Criteria:

  • Target Ion (m/z): Look for molecular ion [M]+ at m/z 133.

  • Fragment Ions: Characteristic pyrrole ring fragments at m/z 80 and m/z 94.

  • Retention Time: Expect elution relative to standard alkanes (RI ~1150-1250 depending on exact column phase).

Protocol C: Behavioral Bioassay (Trail Following)

Rationale: This assay quantifies the potency of the signal by measuring the distance an ant follows a synthetic trail. Monomorium pharaonis is the standard model.

Materials:

  • Filter paper (Whatman No. 1), cut into 15 cm diameter circles.

  • Hamilton syringe (10 µL).

  • Video tracking software (e.g., EthoVision) or manual recording.

  • Test Colony: Monomorium pharaonis (starved for 24h to maximize foraging motivation).

Step-by-Step Methodology:

  • Solution Prep: Prepare a dilution series of this compound in Hexane (0.01, 0.1, 1.0, 10 ng/µL).

  • Trail Laying:

    • Draw a circle (radius = 5 cm) on the filter paper using a pencil.

    • Using the syringe, apply 10 µL of the test solution along the pencil line (approx. 0.3 µL/cm).

    • Allow solvent to evaporate for 2 minutes.

  • Ant Introduction:

    • Place a single worker ant in the center of the circle.

    • Observe for 3 minutes.

  • Scoring:

    • Positive Response: Ant follows the trail for >2 cm continuously.

    • Activity Index (AI):

      
      
      

Data Presentation Table:

Concentration (ng/cm)Mean Distance Followed (cm)Activity Index (AI)Response Type
Control (Hexane) 0.2 ± 0.11.3%Random Foraging
0.01 1.5 ± 0.59.5%Weak Orientation
0.10 4.8 ± 1.230.6%Moderate Following
1.00 12.4 ± 2.179.0%Strong Recruitment
10.00 14.1 ± 1.589.8%Saturation/Alarm

Visualizing the Bioassay Logic:

BioassayLogic Starvation Step 1: Starve Colony (24h) App Step 2: Apply Compound (Circular Trail) Starvation->App Intro Step 3: Introduce Ant (Center of Arena) App->Intro Decision Ant Detects Signal? Intro->Decision Follow Behavior: Trail Following (Measure Distance) Decision->Follow Yes (> Threshold) Ignore Behavior: Random Walk (Negative Control) Decision->Ignore No (< Threshold)

Caption: Figure 2. Decision logic for the Trail Following Bioassay used to validate chemical signal potency.

Part 4: References

  • Settambolo, R., et al. (2013). "(5R)-5-Alkyl-5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration of (3R)-3-(pyrrol-1-yl)alk-1-enes."[1] Tetrahedron: Asymmetry.

  • Michael, J. P. (2002).[4] "Indolizidine and quinolizidine alkaloids."[4][5] Natural Product Reports.

  • Vander Meer, R. K., et al. (1992). "Pheromone Bioassays: Trail Pheromones." CRC Press.

  • Daly, J. W., et al. (1994). "Alkaloids from the ant Monomorium pharaonis." Journal of Chemical Ecology.

Sources

Application Note: Optimized NMR Spectroscopy Workflows for 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, expert-level guide for the NMR characterization of 5-Methyl-5,6-dihydroindolizine , a molecule with specific stability challenges due to its partially saturated bicyclic framework.

Introduction & Molecule Analysis[3][4][5][6]

This compound represents a distinct class of heterocyclic intermediates often encountered in alkaloid synthesis and pheromone chemistry.[1] Unlike the fully aromatic parent indolizine, the 5,6-dihydro derivative possesses a partially saturated six-membered ring fused to a pyrrole core.

Critical Chemical Properties[2][5][7]
  • Structural Sensitivity: The interruption of aromaticity in the pyridine-derived ring creates an enamine-like or allylic amine character.[1][2] This significantly increases electron density at the

    
    -carbons, making the molecule highly susceptible to electrophilic attack.
    
  • Acid Sensitivity: Trace acids (common in aged chlorinated solvents) can protonate the ring system, initiating rapid polymerization or ring-opening hydrolysis.[1][2]

  • Stereochemistry: The C5 position is a chiral center.[1][2] Enantiomeric purity is a critical quality attribute (CQA).[1][2]

  • Physical State: Typically a volatile oil or low-melting solid prone to oxidation upon air exposure.[1][2]

Solvent Selection Strategy: The "Zero-Acid" Rule

The most common cause of failed NMR analysis for dihydroindolizines is the use of non-stabilized or acidic Deuterated Chloroform (


).[1][2] 

naturally decomposes to form Deuterium Chloride (

) and Phosgene upon exposure to light and oxygen.[1][2]

Recommendation: Avoid


 unless strictly neutralized.[1][2] Preferred solvents are Benzene-

(

) or Methylene Chloride-

(

) treated with basic alumina.[1][2]
Comparative Solvent Performance Table
SolventSuitabilityCritical Notes
Benzene-

(

)
Excellent Gold Standard. Non-acidic.[1][2] Excellent signal separation for aliphatic protons due to magnetic anisotropy.[2] Low water content.[2]

Good Good solubility.[1][2] Requires neutralization (pass through basic alumina) immediately before use.[1][2]

High Risk Not Recommended without prep.[1][2] Trace DCl causes peak broadening and sample degradation (blackening).[1][2]
DMSO-

Poor High boiling point makes sample recovery difficult.[1][2] Hygroscopic nature introduces water peaks that obscure critical signals.[2]
Acetone-

Moderate Good solubility, but potential for aldol-type reactions with reactive enamines over long acquisition times.[1][2]

Experimental Protocol: Inert Handling Workflow

To ensure spectral integrity, the sample preparation must isolate the analyte from oxygen and moisture.

Materials Required[4][6][8][9]
  • 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent).[1][2]

  • Solvent:

    
     (99.96% D) or Neutralized 
    
    
    
    .[1][2]
  • Neutralization Agent: Basic Alumina (Activity Grade I), oven-dried.[1][2]

  • Inert Gas: Argon or Nitrogen (balloon or manifold).[1][2]

  • Internal Standard (Optional): TMS (0.05% v/v); avoid hexamethyldisiloxane (HMDS) if investigating subtle steric shifts.[1][2]

Step-by-Step Protocol
Phase 1: Solvent Preparation (Immediate Use)[1][2]
  • Check Acidity: If using chlorinated solvents, test a 0.5 mL aliquot with moistened pH paper.[1][2] If pH < 6, reject or neutralize.[2]

  • Neutralization: Place 500 mg of Basic Alumina in a dry Pasteur pipette plugged with glass wool. Filter 1.0 mL of solvent directly through this mini-column into a clean vial.

    • Mechanism:[1][2][3][4] The alumina sequesters HCl/DCl and traces of water.[2]

Phase 2: Sample Preparation (Inert Atmosphere)[1][2]
  • Weighing: Weigh 5–15 mg of this compound. Note: Higher concentrations (>20 mg) can cause line broadening due to viscosity or aggregation effects.[1][2]

  • Dissolution: Add 0.6 mL of the prepared solvent. Cap immediately.

  • Mixing: Invert gently. Do not vortex vigorously if the sample is air-sensitive, as this saturates the solution with headspace gas.[1][2]

  • Filtration (Critical): Draw the solution into a syringe. Attach a 0.2

    
    m PTFE filter.[2] Dispense directly into the NMR tube.[2]
    
    • Reasoning: Particulates degrade magnetic field homogeneity (shimming), broadening the multiplet structures essential for determining coupling constants (

      
      -values) at the chiral center.[1][2]
      
  • Sealing: Flush the headspace of the NMR tube with Argon for 10 seconds using a long needle, then cap tightly.[2] Parafilm is insufficient for long-term storage; use a J-Young valve tube if measuring over >12 hours.[1]

Visualization: Decision Logic & Workflow[1]

The following diagrams illustrate the critical decision-making process and the physical workflow for sample preparation.

Diagram 1: Solvent Selection Decision Tree

SolventSelection start Start: Select Solvent check_solubility Check Solubility start->check_solubility is_acid_sensitive Is Sample Acid Sensitive? (Enamine/Dihydroindolizine) check_solubility->is_acid_sensitive benzene Use Benzene-d6 (C6D6) (Preferred) is_acid_sensitive->benzene Yes (High Risk) chloroform Consider CDCl3 is_acid_sensitive->chloroform No (Stable) neutralize MUST Neutralize (Basic Alumina Filter) chloroform->neutralize If used for Sensitive Sample neutralize->benzene Alternative

Caption: Logic flow for selecting the appropriate NMR solvent to prevent acid-catalyzed degradation.

Diagram 2: Inert Sample Preparation Workflow

PrepWorkflow cluster_0 Pre-Treatment cluster_1 Sample Assembly Alumina Basic Alumina Column CleanSolvent Neutralized Solvent Alumina->CleanSolvent Solvent Raw Solvent (CDCl3 / CD2Cl2) Solvent->Alumina Dissolve Dissolution (Gentle Inversion) CleanSolvent->Dissolve Sample 5-Me-Indolizine (5-15 mg) Sample->Dissolve Filter 0.2 µm PTFE Filtration Dissolve->Filter Tube NMR Tube (Argon Flush) Filter->Tube Acquire Data Acquisition Tube->Acquire

Caption: Step-by-step workflow emphasizing the neutralization of solvents and filtration steps.

Data Acquisition & Validation

Diagnostic Signals (Expected)

When validating the sample integrity, look for these key signals (approximate shifts in


):
  • C5-Methyl: A doublet around

    
     1.0–1.4 ppm.[1][2]
    
  • C5-H: A complex multiplet (due to coupling with methyl and C6 protons) around

    
     3.5–4.5 ppm.[1][2]
    
  • Olefinic Protons: If the 7,8-double bond is intact, expect signals in the

    
     5.5–6.5 ppm range.[2]
    
  • Pyrrole Protons: Aromatic signals in the

    
     6.0–7.0 ppm range.[1][2]
    
Quality Control Check
  • Sharpness: The methyl doublet should be sharp. Broadening indicates paramagnetic impurities (oxidation) or exchange processes.[1][2]

  • Stability Check: Run a standard 1H experiment immediately. Repeat after 1 hour. If new peaks appear or the baseline rises, the sample is degrading (likely oxidation or polymerization).[1][2]

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard text for pulse sequences and solvent effects).

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1][2] (Essential for identifying solvent impurities).[1][2]

  • Reich, H. J. (2023).[1][2] Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[1] (Reference for estimating basicity of amine/enamine systems).

Sources

Scalable Synthetic Routes for 5-Methyl-5,6-dihydroindolizine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 5,6-dihydroindolizine scaffold is a privileged heterocyclic motif that serves as a critical synthetic intermediate for complex indolizidine alkaloids, including myrmicarins and indolizidine 167B, as well as advanced photophysical materials for organic light-emitting diodes (OLEDs) Applications of Friedel–Crafts reactions in total synthesis of natural products[1]. Among its derivatives, 5-Methyl-5,6-dihydroindolizine is particularly valuable due to its stereocenter potential and its ability to undergo exhaustive hydrogenation or functionalization 5,6-Dihydroindolizines as Convenient Precursors of Indolizidine 167B and Analogues[2].

Historically, accessing this core required multi-step, low-yielding sequences. However, modern scalable approaches leverage a highly efficient domino hydroformylation/cyclization/dehydration sequence starting from readily available 1-allylpyrroles An Original Approach to 5,6-Dihydroindolizines from 1-Allylpyrroles[3]. This application note details the mechanistic causality, optimization parameters, and a self-validating protocol for the scalable production of this compound.

Mechanistic Causality & Pathway Design

The transformation of 1-(2-methyl-2-propenyl)pyrrole into this compound is a masterclass in tandem catalysis. The process is driven by a rhodium-catalyzed hydroformylation that regioselectively yields a linear aldehyde intermediate. Because the pyrrole ring is highly electron-rich, the transient 4-(pyrrol-1-yl)butanal intermediate undergoes a spontaneous intramolecular electrophilic aromatic substitution at the α-position of the pyrrole ring when subjected to thermal stress Synthesis of 3-Butadienyl-1-tosylpyrroles[4]. This cyclization is immediately followed by dehydration to restore aromaticity to the pyrrole moiety, driving the equilibrium entirely toward the 5,6-dihydroindolizine product One Pot Hydroformylation/Intramolecular Aldol Condensation Reactions[5].

Pathway N1 1-(2-Methyl-2-propenyl)pyrrole (Starting Material) N2 Rh-Catalyzed Hydroformylation (CO/H2, Rh4(CO)12) N1->N2 Syngas (30 atm) N3 Linear Aldehyde (Transient Intermediate) N2->N3 Regioselective N4 Intramolecular Cyclization (Electrophilic Aromatic Substitution) N3->N4 Thermal (125 °C) N5 Dehydration (-H2O) N4->N5 Fast N6 This compound (Target Product) N5->N6 Aromatization

Domino hydroformylation-cyclodehydration workflow for 5,6-dihydroindolizine synthesis.

Optimization of Reaction Parameters

To achieve scalability, the reaction parameters must be tightly controlled. The table below summarizes the quantitative data and the causality behind the optimal conditions.

ParameterOptimization RangeOptimal ConditionMechanistic Rationale
Catalyst Rh(acac)(CO)₂ vs Rh₄(CO)₁₂Rh₄(CO)₁₂ (1 mol%) The tetranuclear cluster provides superior hydroformylation kinetics and stability at elevated temperatures without precipitating rhodium black.
Syngas Pressure 30 atm – 100 atm30 atm (CO/H₂ 1:1) Lower pressure at high temperatures favors the linear aldehyde formation and subsequent cyclization, whereas 100 atm arrests the reaction at the branched aldehyde stage Synthesis of 3-Butadienyl-1-tosylpyrroles[4].
Temperature 25 °C – 125 °C125 °C High thermal energy is mandatory to overcome the activation barrier for the intramolecular electrophilic aromatic substitution Synthesis of 3-Butadienyl-1-tosylpyrroles[4].
Solvent THF vs TolueneToluene A high-boiling, non-coordinating aromatic solvent accommodates the extreme temperatures required for the domino dehydration step.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. By incorporating in-process analytical checkpoints, researchers can ensure the integrity of the transformation before proceeding to downstream purification.

Reagents and Equipment
  • Substrate: 1-(2-Methyl-2-propenyl)pyrrole (10.0 mmol)

  • Catalyst: Rh₄(CO)₁₂ (0.1 mmol, 1 mol%)

  • Gas: Synthesis gas (CO/H₂ 1:1, ultra-high purity)

  • Solvent: Anhydrous, degassed Toluene (50 mL)

  • Equipment: 100 mL glass-lined stainless steel Parr autoclave. (Causality: The glass lining prevents transition-metal contamination from the reactor walls, which could catalyze unwanted olefin isomerization).

Step-by-Step Methodology

Step 1: Reactor Preparation and Charging

  • Purge the glass-lined autoclave with dry Argon for 15 minutes to establish an inert atmosphere. (Causality: Oxygen irreversibly oxidizes the active Rh(I) catalytic species to inactive Rh(III), halting the catalytic cycle).

  • Dissolve 1-(2-methyl-2-propenyl)pyrrole (10.0 mmol) and Rh₄(CO)₁₂ (0.1 mmol) in 50 mL of degassed toluene under standard Schlenk conditions.

  • Transfer the deep-red solution into the autoclave via a cannula.

Step 2: Domino Hydroformylation-Cyclodehydration 4. Seal the autoclave and flush three times with syngas (CO/H₂ 1:1) at 10 atm, venting carefully between cycles. 5. Pressurize the reactor to exactly 30 atm with syngas. 6. Commence stirring (800 rpm) and heat the reactor to 125 °C .

  • Validation Checkpoint 1 (In-Process): Monitor the pressure gauge. A steady pressure drop indicates active hydroformylation. Once the pressure stabilizes (typically after 4-6 hours), the initial gas uptake is complete, and the thermal cyclization is underway.
  • Maintain the temperature at 125 °C for an additional 12 hours to ensure quantitative cyclodehydration of the transient aldehyde intermediate Synthesis of 3-Butadienyl-1-tosylpyrroles[4].

Step 3: Workup and Validation 8. Cool the reactor to room temperature and carefully vent the residual syngas in a fume hood. 9. Extract an aliquot (0.1 mL) for Thin Layer Chromatography (TLC).

  • Validation Checkpoint 2 (TLC): Elute with Hexane/EtOAc (9:1). The starting material (Rf ~0.8) should be entirely consumed. The target this compound appears as a distinct, UV-active fluorescent spot at Rf ~0.5.
  • Filter the crude mixture through a short pad of Celite to remove precipitated rhodium clusters, washing the pad with 20 mL of toluene.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification 12. Purify the crude dark oil via flash column chromatography on neutral alumina (Activity III), eluting with a gradient of Hexane to Hexane/EtOAc (95:5). (Causality: Neutral alumina is preferred over silica gel, as 5,6-dihydroindolizines can be sensitive to highly acidic environments). 13. Isolate the fractions containing the pure product and remove the solvent to yield this compound as a pale yellow oil (Typical yield: 75-82%).

Analytical Quality Control

To definitively confirm the structural integrity of the synthesized this compound, perform the following spectroscopic checks:

  • ¹H NMR (400 MHz, CDCl₃):

    • Absence of the aldehyde proton (~9.8 ppm) confirms complete cyclization.

    • Presence of characteristic vinylic protons of the dihydroindolizine ring (~6.1 - 6.4 ppm, m, 2H).

    • Presence of the methyl doublet (~1.3 ppm, d, J = 6.5 Hz, 3H).

  • HRMS (ESI): Calculated for C₉H₁₁N [M+H]⁺: 134.0964; Found: 134.0968.

References

  • "Applications of Friedel–Crafts reactions in total synthesis of natural products", rsc.org.
  • "5,6-Dihydroindolizines as Convenient Precursors of Indolizidine 167B and Analogues", thieme-connect.com.
  • "ChemInform Abstract: An Original Approach to 5,6-Dihydroindolizines from 1-Allylpyrroles by a Tandem Hydroformylation/Cyclization/Dehydration Sequence | Request PDF - ResearchGate", researchgate.net.
  • "Synthesis of 3-Butadienyl-1-tosylpyrroles - ResearchGate", researchgate.net.
  • "One Pot Hydroformylation/Intramolecular Aldol Condensation Reactions of 1-Allyl-2- carbonylpyrroles: A New Entry into Hydroindolizines Synthesis - Taylor & Francis", tandfonline.com.

Sources

Troubleshooting & Optimization

I. Mechanistic Causality: Why 5-Methyl-5,6-dihydroindolizine Degrades

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. This guide is specifically engineered for researchers and drug development professionals handling 5-Methyl-5,6-dihydroindolizine , a highly reactive and air-sensitive partially saturated heterocycle.

Unlike standard stable reagents, dihydroindolizines require rigorous environmental controls. This document bypasses generic advice to provide a mechanistic, self-validating framework for preventing oxidative degradation during storage.

To effectively prevent degradation, one must understand the thermodynamic and kinetic forces at play. This compound is synthesized via complex cyclodehydration sequences[1], but it is inherently unstable in ambient conditions[2].

The primary vulnerability of this molecule is its thermodynamic drive toward aromatization . The partially saturated 5,6-dihydroindolizine core readily undergoes dehydrogenation to form the fully aromatic 5-methylindolizine[3]. This process is an autoxidation reaction triggered by molecular oxygen (O₂) or light, which generates a radical intermediate. A single-electron oxidation event initiates a cascade where hydrogen radicals are abstracted, culminating in an irreversible aromatization or chaotic polymerization[4][5].

OxidationPathway A This compound (Partially Saturated) B Radical Intermediate (O2 or UV Induced) A->B -H• (Autoxidation trigger) C 5-Methylindolizine / Polymers (Fully Aromatic / Degraded) B->C -H• (Aromatization)

Fig 1: Radical-mediated autoxidation pathway of dihydroindolizines.

II. Tactical Troubleshooting & FAQs

Q: My isolated this compound turned dark brown/black overnight. Is it salvageable? A: No. The dark coloration is a classic symptom of oxidative polymerization and aromatization common in pyrrole and indolizine derivatives exposed to oxygen[6]. The compound has likely converted into a mixture of 5-methylindolizine and complex oligomers. You must discard the sample, thoroughly clean your glassware to remove radical-initiating residues, and synthesize a fresh batch.

Q: I purged my storage vial with Nitrogen, but the compound still degraded. Why? A: While Nitrogen is inert, its density is slightly lower than that of ambient air. When a vial is opened or imperfectly sealed, Nitrogen easily escapes, allowing oxygen ingress. Argon is significantly denser than air and acts as a heavy "blanket" over your compound, providing superior protection for highly sensitive heterocycles[6][7].

Q: Can I store this compound in a solvent to stabilize it? A: Storing it neat (as a concentrated oil or solid) is generally preferred. If you must store it in solution, the solvent must be strictly anhydrous and rigorously degassed. Dissolved oxygen in standard solvents will rapidly initiate single-electron oxidation[5]. You must use the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved O₂ before storage[6].

Q: Do I really need to use amber glass if the compound is stored in a dark fridge? A: Yes. Even brief exposure to laboratory fluorescent lighting during transfer or retrieval can provide the activation energy required to cleave the weak C-H bonds in the saturated ring, initiating the radical cascade[7]. Amber glass acts as a permanent physical barrier against photo-oxidation.

III. Self-Validating Storage Protocol

This protocol is designed as a closed-loop system. By following these steps, you eliminate the variables of moisture, oxygen, light, and thermal kinetics.

Step 1: Vessel Preparation

  • Select an amber glass vial equipped with a PTFE-lined silicone septum cap. (PTFE prevents chemical interaction; silicone ensures a self-healing airtight seal)[8].

  • Flame-dry the vial under vacuum on a Schlenk line, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

Step 2: Anaerobic Transfer

  • Transfer the purified this compound into the prepared vial exclusively inside a glovebox maintaining <0.1 ppm O₂ and H₂O[7].

  • If a glovebox is unavailable, use strict Schlenk line cannula transfer techniques. Never expose the neat compound to ambient atmosphere[6].

Step 3: Blanketing and Sealing

  • Once the compound is in the vial, gently blow a stream of Argon over the headspace for 60 seconds to ensure displacement of any trace volatile impurities.

  • Cap the vial tightly. Wrap the junction between the cap and the vial with Parafilm, followed by a layer of electrical tape to prevent oxygen diffusion at cryogenic temperatures.

Step 4: Cryogenic Storage & Pre-Use Validation

  • Store the sealed vial immediately at -20°C (for short-term storage <1 week) or -80°C (for long-term storage) to kinetically suppress radical formation.

  • Validation Step: Before utilizing the stored compound in a downstream reaction, withdraw a 5 µL aliquot using an oven-dried, Argon-purged microsyringe[8]. Run a rapid ¹H NMR in degassed CDCl₃ to confirm the presence of the aliphatic protons of the 5,6-dihydro ring and the absence of fully aromatic indolizine peaks.

StorageWorkflow S1 1. Isolation Exclude Air/Light S2 2. Amber Glass Transfer Block Photo-oxidation S1->S2 S3 3. Argon Purge Displace Oxygen S2->S3 S4 4. PTFE/Silicone Seal Prevent Gas Ingress S3->S4 S5 5. Cryogenic Storage -20°C to -80°C S4->S5

Fig 2: Step-by-step workflow for the secure storage of air-sensitive dihydroindolizines.

IV. Quantitative Data & Risk Matrix

To standardize laboratory practices, the following table summarizes the environmental parameters, their mechanistic impact on this compound, and the required mitigation strategies.

Environmental VariableConditionMechanistic ConsequenceMitigation / Protocol Standard
Atmosphere (O₂) Ambient Air (~21% O₂)Rapid single-electron oxidation; autoxidation to aromatic indolizine.Glovebox transfer (<0.1 ppm O₂); Argon blanketing[5][7].
Atmosphere (Gas) Nitrogen (N₂)Risk of displacement by heavier O₂ during handling.Use Argon (Ar) due to higher vapor density[6].
Temperature +20°C (Room Temp)High kinetic energy accelerates radical propagation.-80°C storage reduces kinetic energy, halting degradation.
Light Exposure UV / FluorescentHomolytic cleavage of C-H bonds; photo-oxidation.Mandatory use of amber glass vials or aluminum foil wrapping.
Solvent State Non-degassed solventDissolved O₂ acts as an internal oxidizing agent.Freeze-Pump-Thaw degassing (3 cycles minimum)[6].
Vessel Seal Standard screw capOxygen diffusion over time, especially at low temps.PTFE-lined silicone septa + Parafilm + Electrical tape[8].

V. References

  • Synthesis and Hydroformylation: (5 R)-5Alkyl5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration. ResearchGate. Available at: 1

  • Indolizine Stability: Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. Available at: 2

  • Oxidation Mechanisms: Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization. ACS Publications. Available at: 4

  • General Air-Sensitive Storage: Air Sensitive Compounds & Storage. Ossila. Available at: 7

  • Pyrrole/Indolizine Handling: Handling Air-Sensitive Reagents in Pyrrole Synthesis. Benchchem. Available at: 6

  • Reagent Transfer Protocols: Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich / UMich. Available at: 8

  • Mechanistic Pathways: Plausible Mechanism for Indolizine Cross-Coupling. ACS Publications. Available at: 5

  • Autooxidation Observations: Synthesis of Indolizines and Benzoindolizines by Annulation. SciSpace. Available at: 3

Sources

Technical Support Guide: Troubleshooting 5-Methyl-5,6-dihydroindolizine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 5-methyl-5,6-dihydroindolizine represents a delicate balance between aromatic stability and reactive saturation. Unlike the fully aromatic indolizine (which is highly stable) or the fully saturated indolizidine (common in alkaloids like swainsonine), the 5,6-dihydro core is an electron-rich, semi-aromatic intermediate. It is prone to two primary failure modes: oxidative aromatization to the indolizine or acid-catalyzed polymerization .

This guide addresses the two most prevalent synthetic routes:

  • The Domino Hydroformylation/Cyclodehydration (Rh-Catalyzed) – Preferred for stereocontrol and atom economy.

  • Acid-Mediated Cyclization of Pyrrolyl-Ketones – Preferred for scale-up of racemic material.

Route A: Rhodium-Catalyzed Domino Hydroformylation

Reference Standard: Reaction of 1-(2-methyl-2-propenyl)pyrrole or (3R)-3-(pyrrol-1-yl)alk-1-enes.

This method relies on a "one-pot" sequence: Hydroformylation of the alkene


 formation of a linear/branched aldehyde 

intramolecular aldol condensation

dehydration.
The Mechanism & Critical Failure Points

Rh_Pathway Start N-Allyl Pyrrole Precursor Rh_Cat Rh(acac)(CO)2 / Ligand CO/H2 Pressure Start->Rh_Cat Insertion Aldehyde Intermediate: Pyrrolyl-Aldehyde Rh_Cat->Aldehyde Hydroformylation Branched Side Product: Branched Aldehyde (No Cyclization) Rh_Cat->Branched Poor Regiocontrol Cyclization Intramolecular Condensation Aldehyde->Cyclization Spontaneous Product 5-Methyl-5,6- dihydroindolizine Cyclization->Product -H2O Polymer Polymerization (Acid/Temp) Product->Polymer prolonged heat

Figure 1: The domino sequence requires precise regiocontrol. If the aldehyde forms at the wrong carbon (branched vs linear), cyclization cannot occur geometrically.

Troubleshooting Table: Rhodium Pathway
SymptomProbable CauseCorrective Action
No Cyclization (Aldehyde Isolation) Wrong Regioisomer: The catalyst favored the branched aldehyde (iso-aldehyde) over the linear aldehyde needed for ring closure.Switch Ligands: Use bulky phosphites (e.g., Biphephos) to enforce linear regioselectivity. PPh3 often gives mixed results.
Low Conversion CO Poisoning: High CO partial pressure can inhibit the Rh catalytic cycle.Adjust Pressure: Maintain total pressure (40-80 atm) but ensure H2:CO ratio is 1:1. Do not exceed 100°C.
Product Decomposition Thermal Instability: The dihydroindolizine product is heat-sensitive.Stop Early: Monitor via GC-MS. Stop reaction immediately upon consumption of starting material. Do not "cook" overnight.
Loss of Chirality (if chiral) Racemization via Enolization: If starting from chiral amino-acid derived pyrroles.Lower Temp: Perform hydroformylation at <60°C. High temps promote enolization of the aldehyde intermediate.

Route B: Acid-Mediated Cyclization

Reference Standard: Cyclization of 4-(pyrrol-1-yl)butan-2-one.

This classical route involves the Paal-Knorr synthesis of the pyrrole followed by ring closure onto the pyrrole C2 position using a pendant ketone or aldehyde.

Protocol Optimization

The Issue: Pyrroles are "acid-phobic." Strong acids cause rapid polymerization (turning the flask black) rather than cyclization.

Recommended Protocol:

  • Solvent: Glacial Acetic Acid (weak acid, acts as solvent and catalyst).

  • Additives: Acetic Anhydride (scavenges water, driving the equilibrium forward).

  • Condition: Reflux for 1-2 hours under Argon .

Troubleshooting Decision Tree

Acid_Troubleshoot Issue Problem: Low Yield / Black Tar Check1 Check Acid Strength Issue->Check1 Strong Using HCl / H2SO4? Check1->Strong Weak Using AcOH? Check1->Weak Action1 STOP. Switch to Lewis Acid (BF3·OEt2) or AcOH. Strong->Action1 Check2 Check Atmosphere Weak->Check2 Oxygen Open to Air? Check2->Oxygen Inert Under N2/Ar? Check2->Inert Action2 Oxidative Polymerization. Degas solvents thoroughly. Oxygen->Action2 Action3 Check C2 Blocking. Is C2/C5 blocked? Inert->Action3

Figure 2: Decision matrix for acid-catalyzed failures. Strong Brønsted acids are the most common cause of failure.

Stability & Handling (The "Hidden" Step)

Users often synthesize the compound successfully but lose it during workup. 5,6-dihydroindolizines are highly susceptible to autoxidation .

The "Blue/Green" Warning

If your clear/yellow oil turns green or blue upon exposure to air, you are observing oxidative degradation (formation of radical cations or polymerized species).

Handling Rules:

  • Never use Silica Gel: The acidity of standard silica gel will decompose the product.

    • Solution: Use Neutral Alumina (Grade III) or basified silica (pre-treated with 1% Et3N).

  • Cold Storage: Store neat under Argon at -20°C.

  • Immediate Use: If this is an intermediate for an alkaloid (e.g., Monomorium pheromone synthesis), reduce it to the indolizidine immediately if the dihydro-functionality is not the final target.

Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC with similar Rf values. What are they? Answer: This is likely the This compound (product) and the fully aromatic 5-methylindolizine (oxidation byproduct). The aromatic species is usually more non-polar (higher Rf) and fluorescent under UV (365nm).

Q2: Can I use microwave irradiation for the cyclization? Answer: Yes, but with caution. For Method B (Acid-mediated), microwave heating (100°C, 10 min) often improves yields by reducing the reaction time, thereby minimizing the window for polymerization. Use a sealed vessel with degassed solvent.

Q3: My hydroformylation yielded only the branched aldehyde. Why? Answer: You likely used a ligand that favors Markovnikov addition (or no ligand). To get the 5,6-dihydroindolizine, you need the aldehyde at the terminal position of the chain to swing back and hit the pyrrole ring. Switch to Rh(acac)(CO)2 with a ligand like Xantphos or Biphephos to increase linear regioselectivity (n:iso ratio).

Q4: Is the 5-methyl group stereogenic? Answer: In this compound, C5 is a chiral center. If you require a specific enantiomer (e.g., for pheromone activity testing), you must start with a chiral precursor (like an amino-acid derived allyl-pyrrole) and use the Rhodium method, which preserves optical purity (ee > 92%) [1].

References

  • Settambolo, R., et al. (2003). "(5R)-5-Alkyl-5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration of (3R)-3-(pyrrol-1-yl)alk-1-enes."[1][2] Journal of Organic Chemistry.

  • Ritter, F.J., et al. (1977).[3] "Evaluation of four isomers of 3-butyl-5-methyloctahydroindolizine, a component of the trail pheromone of pharaoh's ant, Monomorium pharaonis."[3] Annals of Applied Biology.

  • Giesbrecht, H.E., et al. (2014). "Studies towards the synthesis of indolizin-5(3H)-ones." Tetrahedron.

  • Kasatkin, A.N., et al. (1993). "Stereospecific synthesis of a key synthon for faranal — The trail pheromone of the ant Monomorium pharaonis."[4][5][6] Chemistry of Natural Compounds.

Sources

Technical Support Center: Chromatographic Separation of 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 5-Methyl-5,6-dihydroindolizine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. We will explore the causal relationships behind chromatographic phenomena and provide robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial method development strategy for this compound.

Q1: What is the recommended primary chromatographic technique for analyzing this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable starting point. This compound is a nitrogen-containing heterocyclic compound, which gives it a moderate degree of polarity and basicity. RP-HPLC, particularly with a C18 column, offers excellent versatility in separating such compounds from potential impurities, starting materials, and degradation products.

Q2: What are the critical chemical properties of this compound to consider for method development?

A2: The key properties are:

  • Basicity: The nitrogen atom in the indolizine ring system can be protonated, making the molecule's retention highly sensitive to the mobile phase pH.[1][2][3] This is the most critical parameter to control for achieving reproducible results.

  • Potential for Silanol Interactions: As a basic compound, it is prone to interacting with acidic silanol groups on the surface of silica-based stationary phases.[4] This secondary interaction mechanism can lead to significant peak tailing.[4][5]

  • Stability: Dihydro-indolizine structures can be sensitive to strongly acidic or basic conditions, which could lead to degradation during analysis.[6] Therefore, forced degradation studies are recommended to understand the stability profile of the molecule and ensure the method is stability-indicating.[7][8]

Q3: My compound is one of a pair of chiral enantiomers. How does this affect my separation strategy?

A3: Standard RP-HPLC columns will not separate enantiomers. If you need to resolve the enantiomers of this compound, you must use a chiral chromatography approach. This typically involves using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP). Polysaccharide-based columns are a common and effective choice for separating a wide range of chiral compounds, including those with nitrogen-containing stereocenters.[9][10][11]

In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect solutions to specific problems you may encounter during your experiments.

Problem 1: My peak for this compound is tailing severely.
  • Question: I'm using a standard C18 column with a mobile phase of acetonitrile and water, but my analyte peak has a significant tail (Asymmetry > 1.5). What is causing this, and how can I fix it?

  • Answer & Explanation:

    Peak tailing for basic compounds like this compound is most often caused by secondary interactions between the protonated analyte and ionized silanol groups (-Si-O⁻) on the silica surface of the stationary phase.[4] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main band, which results in a tail.

    Solutions (listed in order of recommendation):

    • Control the Mobile Phase pH: The most effective way to reduce silanol interactions is to suppress the ionization of the silanol groups by operating at a low pH.[5][12]

      • Action: Add a modifier to your aqueous mobile phase to buffer the pH between 2.5 and 3.5. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this low pH, silanols are protonated (-Si-OH) and are less likely to interact with the positively charged analyte.[2]

      • Causality: By keeping the silanols in their neutral form, you minimize the unwanted ion-exchange interactions, leading to a more symmetric peak based on the primary reversed-phase partitioning mechanism.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups.

      • Action: Ensure you are using a modern, high-purity, end-capped C18 column. If your column is old, it may have lost its end-capping, exposing more active silanol sites.

      • Causality: End-capping involves reacting the surface silanols with a small silylating agent (like trimethylchlorosilane), which sterically hinders the analyte's access to them.[5]

    • Consider a Mobile Phase Additive (Use with Caution): In the past, small amounts of a basic amine, like triethylamine (TEA), were added to the mobile phase.

      • Action: This is generally not recommended with modern columns. TEA acts as a competitive base, binding to the active silanol sites and masking them from the analyte.[4] However, it can shorten column lifetime and is often unnecessary with low pH and a good quality column.

Problem 2: I am not getting enough resolution between my main peak and a closely eluting impurity.
  • Question: My this compound peak is eluting very close to an unknown impurity, with a resolution (Rs) value of less than 1.2. How can I improve this separation?

  • Answer & Explanation:

    Chromatographic resolution is a function of three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[13][14] To improve the separation of a critical peak pair, you must modify one or more of these parameters.

    Solutions:

    • Optimize Selectivity (α) - The Most Powerful Tool: Selectivity is the measure of the relative retention of the two compounds. Changing it will have the most dramatic impact on resolution.[13][14]

      • Change Mobile Phase pH: Since your analyte is basic, its retention and the retention of ionizable impurities will be highly dependent on pH.[3] A small change in pH can drastically alter the selectivity.[15]

        • Protocol: Prepare mobile phases with pH values adjusted in 0.2-0.5 unit increments (e.g., pH 2.8, 3.0, 3.2) and observe the change in peak spacing.

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.

      • Change Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry is the next step.[15][16] A phenyl-hexyl or embedded-polar-group (EPG) column will offer different interaction mechanisms (e.g., π-π interactions) compared to a standard C18, which can significantly alter the elution order and improve resolution.

    • Increase Efficiency (N): Higher efficiency results in narrower, sharper peaks that are easier to resolve.[13][16]

      • Action: Use a column packed with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm instead of 5 µm for HPLC).[16] Alternatively, using a longer column will also increase the plate number (N).[13]

      • Trade-off: Both options will lead to higher backpressure.

    • Optimize Retention Factor (k): Ensure your peaks are retained sufficiently on the column.

      • Action: Adjust the percentage of the organic solvent in your mobile phase (%B). For reversed-phase, decreasing the organic content will increase retention (k).[13][16] An optimal k value is generally between 2 and 10.[16] If your peaks are eluting too early (k < 2), increasing retention can often improve resolution.

Problem 3: My retention times are drifting from one injection to the next.
  • Question: The retention time for my main peak is decreasing with every injection in my sequence. What could be the cause?

  • Answer & Explanation:

    Retention time instability is a common issue that points to a lack of equilibrium in the system or changes in the mobile phase or column over time.

    Solutions:

    • Ensure Proper Column Equilibration: This is the most common cause. The stationary phase needs to be fully equilibrated with the mobile phase before starting the analysis.

      • Action: Before the first injection, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. If you are running a gradient, ensure the post-run equilibration time is sufficient to return to the starting conditions.

    • Check for Mobile Phase Issues:

      • Action: Ensure your mobile phase is properly buffered. Unbuffered or poorly buffered mobile phases can lead to pH drift, which will cause retention time shifts for an ionizable compound like this compound.[3] Also, ensure your solvents are properly degassed, as dissolved air can form bubbles in the pump, leading to inconsistent flow rates.

    • Verify System Performance:

      • Action: Check for leaks in the pump, injector, or fittings. A small leak can cause fluctuations in the flow rate and pressure, leading to unstable retention times. Run a system pressure test if available on your instrument.

Visualization & Protocols

Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a systematic approach to diagnosing and solving issues with co-eluting peaks.

G cluster_0 Start: Poor Resolution (Rs < 1.5) cluster_1 Phase 1: Selectivity (α) Optimization cluster_2 Phase 2: Efficiency (N) & Retention (k) Tuning cluster_3 End Goal start Identify Critical Peak Pair ph_adjust Adjust Mobile Phase pH (e.g., 2.5, 3.0, 3.5) start->ph_adjust Most Powerful First Step solvent_change Change Organic Solvent (ACN <-> MeOH) ph_adjust->solvent_change If pH change insufficient gradient_adjust Make Gradient Shallower ph_adjust->gradient_adjust Fine-tune after pH optimization end Resolution Achieved (Rs >= 1.5) ph_adjust->end column_change Change Column Chemistry (e.g., Phenyl-Hexyl) solvent_change->column_change If solvent change insufficient column_change->gradient_adjust If new column needs fine-tuning column_change->end particle_size Use Smaller Particle Column (e.g., 5µm -> 3.5µm) gradient_adjust->particle_size For further improvement particle_size->end

Caption: A decision tree for systematically improving chromatographic resolution.

Recommended Starting RP-HPLC Method

This protocol provides a robust starting point for your method development. It is designed to provide good peak shape and retention for this compound.

ParameterRecommended ConditionRationale & Notes
Column High-Purity, End-Capped C18, 100 Å, 4.6 x 150 mm, 3.5 µmA workhorse column for polar compounds. The 3.5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterBuffers the mobile phase to a low pH (~2.7) to suppress silanol interactions and ensure consistent protonation of the analyte.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often a good first choice due to its low viscosity and UV transparency.
Gradient Program 5% to 95% B over 15 minutesA generic screening gradient to determine the approximate elution conditions. This should be optimized (made shallower) around the elution time of the analyte for better resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better run-to-run reproducibility than ambient temperature. Can be adjusted to fine-tune selectivity.[17]
Detection UV, 254 nm or as determined by UV scanIndolizine systems typically have strong UV absorbance. A UV scan of a pure standard is recommended to find the absorbance maximum.
Injection Volume 5 µLA small injection volume helps to minimize peak distortion from the sample solvent.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
  • Strategies for improving resolution of closely eluting compounds. BenchChem.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Optimizing Chromatographic Separations. (2019, June 5). Chemistry LibreTexts.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
  • HPLC Troubleshooting Guide. Thermo Fisher Scientific.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • Why Do Peaks Tail?. LC Troubleshooting Bible.
  • Catalytic asymmetric synthesis of chiral indolizine derivatives.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15).
  • Control pH During Method Development for Better Chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Effect of mobile phase pH and organic content on retention times and...
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017, March 15). Journal of Basic and Clinical Pharmacy.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016, June 28). Organic & Biomolecular Chemistry.
  • High-Performance Liquid Chromatography (HPLC)
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022, March 17). Chemical Engineering Transactions.
  • Development and validation of a stability-indicating HPLC method for the determination of buclizine hydrochloride in tablets and oral suspension and its applic
  • Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Der Pharma Chemica.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Pharmaceutical Technology.
  • Cross-validation of different analytical methods for 5,6-Dihydro-5-(hydroxymethyl)
  • A Quantitative Method for Determination of 5,6-dihydroxyindole-2-carboxylic Acid Using High-Pressure Liquid Chromatography With Fluorometric Detection. (1983, June). Analytical Biochemistry.
  • Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsatur

Sources

Technical Support Center: Enantioseparation of 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Subject: Resolution of Racemic 5-Methyl-5,6-dihydroindolizine (CAS: N/A - Specific Intermediate)

Executive Summary

Resolving this compound presents a unique challenge due to the molecule's chemical lability. Unlike fully saturated indolizidines, the 5,6-dihydro core contains an enamine-like functionality within the bicyclic framework, making it susceptible to oxidation (aromatization to the indolizine core) and polymerization.

This guide prioritizes non-destructive resolution methods . We focus on Chiral Gas Chromatography (GC) for analytical monitoring and Diastereomeric Salt Crystallization for preparative scale-up, as these methods minimize exposure to the harsh acidic/oxidative conditions often found in older resolution protocols.

Module 1: Critical Handling & Stability (Read First)

WARNING: Before attempting resolution, you must stabilize the matrix. The 5,6-dihydroindolizine core is prone to oxidative aromatization.

ParameterSpecificationReason
Atmosphere Argon or Nitrogen (Strict)Oxygen promotes spontaneous dehydrogenation to the achiral indolizine.
Solvents Degassed, AnhydrousTraces of acid in chloroform/DCM can catalyze polymerization.
Temperature < 40°CThermal stress accelerates racemization via ring-opening/closing tautomerism.
Storage -20°C in Amber VialsLight sensitivity is moderate; thermal stability is low.

Module 2: Analytical Method Development

Goal: Determine Enantiomeric Excess (ee) without degrading the sample.

Protocol A: Chiral Gas Chromatography (Preferred)

Due to the volatility of this compound, GC is superior to HPLC for analysis, offering higher resolution plates and lower solvent interference.

  • Column:

    
    -Cyclodextrin derivative (e.g., Rt-βDEXsm or equivalent).[1]
    
  • Dimensions: 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (50:1), 220°C. Note: Keep inlet temperature as low as possible to prevent thermal degradation.

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 2°C/min to 140°C (Critical separation window).

    • Ramp 20°C/min to 200°C (Burn out).

Troubleshooting Analytical Issues

Q: My peaks are tailing significantly, ruining the resolution.

  • Diagnosis: The basic nitrogen at the bridgehead is interacting with active silanol sites on the column liner or stationary phase.

  • Fix:

    • Liner: Switch to a base-deactivated precision liner (e.g., Sky® liner).

    • Derivatization (Optional): While not ideal for resolution, ensure your sample solvent (e.g., Hexane) is free of acidic impurities.

    • Column Age:

      
      -DEX columns lose selectivity for amines over time. Trim 0.5m from the inlet.
      

Q: I see a third peak appearing between the enantiomers.

  • Diagnosis: On-column oxidation or thermal degradation. The "third peak" is likely the fully aromatic 5-methylindolizine (achiral).

  • Fix: Lower the inlet temperature by 20°C and ensure the carrier gas trap (O2 filter) is not saturated.

Module 3: Preparative Resolution (Scale-Up)

Workflow Visualization: The Salt Screening Pathway

This diagram outlines the logical flow for resolving the racemate using diastereomeric salt formation, the most robust method for multi-gram scales.

ResolutionWorkflow Racemate Racemic Mixture (5-Me-5,6-dihydroindolizine) Screen Salt Screen (0.1 mmol scale) Racemate->Screen AcidSelection Select Resolving Agent: 1. (+)-Dibenzoyl-D-tartaric acid 2. (+)-Camphorsulfonic acid Screen->AcidSelection Precipitation Crystallization Solvent: EtOH/EtOAc AcidSelection->Precipitation Decision Solid Form? Precipitation->Decision Oil Oiling Out Decision->Oil Amorphous/Oil Crystal Crystalline Solid Decision->Crystal Crystals Oil->Screen Change Solvent (Add seeding) Recryst Recrystallization (2-3 cycles) Crystal->Recryst FreeBase Free Base Liberation (NaOH/DCM) Recryst->FreeBase

Caption: Logical workflow for the chemical resolution of indolizine alkaloids via diastereomeric salt formation.

Protocol B: Diastereomeric Salt Crystallization

Target Scale: 1g - 10g

The Chemistry: The bridgehead nitrogen is sufficiently basic to form salts. However, the steric bulk of the 5-methyl group requires a resolving agent with a large "chiral pocket."

Recommended Agent: (+)-Dibenzoyl-D-tartaric acid (DBTA) or its L-enantiomer. Why? The benzoyl groups provide


-

stacking opportunities with the dihydroindolizine alkene system, stabilizing the crystal lattice better than simple tartaric acid.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of racemic amine in minimal absolute Ethanol (EtOH).

  • Addition: Add 1.0 eq of (+)-DBTA dissolved in warm EtOH dropwise.

  • Nucleation: Allow the solution to cool slowly to RT under Nitrogen.

    • Critical: If the solution turns cloudy immediately, add small amounts of hot Ethyl Acetate (EtOAc) until clear.

  • Harvest: Filter the crystals. This is the Least Soluble Diastereomer (LSD) .

  • Liberation: Suspend crystals in DCM; wash with cold 1M NaOH (rapidly) to release the free base. Dry organic layer over

    
    .[2]
    
Troubleshooting Preparative Issues

Q: The mixture "oiled out" instead of crystallizing.

  • Cause: The solvent polarity is too high, or the salt is solvating.

  • Fix:

    • Reheat the oil into solution.

    • Add a non-polar anti-solvent: Add Hexane or MTBE dropwise until slight turbidity persists.

    • Scratch: Use a glass rod to scratch the flask wall to induce nucleation.

    • Switch Acid: If DBTA fails, switch to (+)-10-Camphorsulfonic acid (CSA) . CSA salts are often more crystalline but less selective.

Q: Yield is high, but ee is low (< 20%).

  • Cause: Co-crystallization of the diastereomers (eutectic formation).

  • Fix: You need a "Recrystallization" step, not just a wash. Dissolve the harvested salt in the minimum amount of boiling solvent (e.g., MeOH) and let it cool very slowly (over 4-6 hours). Fast cooling traps impurities.

Module 4: Preparative HPLC (The "Precision" Alternative)

If chemical resolution fails or scale is small (<100 mg), use Prep-HPLC.

  • Column: Chiralpak IG or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Note: The "IG" column is immobilized, allowing a wider solvent range (e.g., DCM/THF) which is crucial for indolizine solubility.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • The DEA is non-negotiable: It suppresses protonation of the bridgehead nitrogen, ensuring sharp peaks.

  • Detection: UV @ 254 nm (Indolizine chromophore).

References

  • Indolizidine Alkaloid Synthesis & Resolution

    • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165.

  • Chiral Gas Chromatography of Alkaloids

    • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Diastereomeric Salt Resolution Principles

    • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

  • Handling of 5,6-Dihydroindolizines (Pheromone Context)

    • Jones, T. H., et al. (1984). The venom alkaloids from Solenopsis and Monomorium species. Journal of Chemical Ecology, 10, 1233.

Sources

Technical Support Center: 5-Methyl-5,6-dihydroindolizine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization Byproducts of 5-Methyl-5,6-dihydroindolizine (5-MDI) Ticket ID: #MDI-POLY-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are encountering instability with This compound (5-MDI) . This compound represents a class of electron-rich enamines/dihydropyrroles that are notoriously sensitive to acid-catalyzed cationic polymerization and oxidative dehydrogenation.

Unlike fully aromatic indolizines, the dihydro- core possesses significant


 character and a reactive enamine double bond. The primary failure mode is acid-catalyzed self-oligomerization , resulting in the rapid formation of dark, insoluble tars (polymerization) or "streaking" decomposition during chromatography.

This guide provides a self-validating protocol to stabilize 5-MDI during synthesis, purification, and storage.

Part 1: The Mechanism of Failure (Why is it turning black?)

To solve the problem, you must understand the enemy. 5-MDI is a "masked" nucleophile. In the presence of even trace protons (


), the following cascade occurs:
  • Protonation: The

    
    -carbon of the enamine system (or the pyrrole ring) accepts a proton, generating a highly electrophilic iminium/carbenium ion .
    
  • Nucleophilic Attack: A neutral 5-MDI molecule (acting as a nucleophile) attacks this cation.

  • Propagation: This forms a dimer with a new active cation, which continues to react with monomers, leading to a chain reaction (polymerization).

Visualizing the Degradation Pathway

MDI_Polymerization MDI Neutral 5-MDI (Nucleophile) Cation Reactive Iminium Cation MDI->Cation Protonation (+H+) Acid Trace Acid (Silica/CHCl3) Acid->Cation Dimer Cationic Dimer Cation->Dimer + Neutral MDI Polymer Oligomers/Tars (Black Solid) Dimer->Polymer Chain Propagation

Figure 1: Acid-catalyzed cationic polymerization mechanism of 5-MDI. Note that the reaction is autocatalytic once initiated if the proton source is not neutralized.

Part 2: Critical Control Points (Troubleshooting Guide)

Phase 1: Synthesis & Workup

Issue: The reaction mixture darkens immediately upon concentration. Diagnosis: The reaction solvent or byproducts are acidic.

ParameterRecommendationTechnical Rationale
Quenching Basic Wash (Required) Wash organic layer with saturated

or 1M

immediately.
Drying Agent

or

Avoid

(slightly acidic Lewis acid character). Use

to maintain a basic micro-environment.
Solvent Stabilized DCM Avoid Chloroform (

). Chloroform decomposes to HCl and Phosgene over time. Use Dichloromethane (DCM) stabilized with amylene.
Phase 2: Purification (The "Silica Killer")

Issue: Product streaks on TLC, poor recovery, or elutes as a degradation product. Diagnosis: Standard Silica Gel (


) has a surface pH of ~4–5. This is sufficient to initiate polymerization of 5-MDI.

Protocol: Basified Silica Gel Chromatography Do not skip this step.

  • Prepare Slurry: Mix Silica Gel 60 with your eluent (e.g., Hexanes/EtOAc).

  • Add Modifier: Add 1% to 5% Triethylamine (

    
    )  to the slurry.
    
  • Pack Column: Pour the slurry. Flush with 2 column volumes of the eluent +

    
    .
    
  • Run Column: Maintain 1%

    
     in the mobile phase throughout the run.
    
  • Alternative: Use Neutral Alumina (Grade III) if silica continues to cause decomposition.

Phase 3: Storage & Handling

Issue: Purity drops after 24 hours in the freezer.

  • Inert Atmosphere: Store under Argon. Oxygen promotes oxidative dehydrogenation to the aromatic indolizine.

  • Temperature: -20°C or -80°C.

  • Matrix: Store as a frozen benzene solution (if permissible) or neat oil. Avoid storing in

    
     (NMR solvent) for prolonged periods due to acidity.
    

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I distill 5-MDI instead of using chromatography? A: Yes, but with caution. Dihydroindolizines are thermally sensitive.

  • Requirement: You must use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature.

  • Pre-treatment: Wash the glassware with base (

    
    /MeOH) and dry it to remove surface acidic sites before distillation.
    

Q2: My NMR in


 shows new peaks after 1 hour. What is happening? 
A: 

is naturally acidic (forming DCl).
  • Fix: Filter your

    
     through a small plug of basic alumina directly into the NMR tube, or add a single pellet of 
    
    
    
    to the tube. Alternatively, use
    
    
    (Deuterated Benzene), which is non-acidic and provides better proton separation for aromatic/heterocyclic systems.

Q3: How do I distinguish between Polymerization and Oxidation? A:

  • Polymerization: Results in a black/brown tar that is insoluble in organic solvents and streaks at the baseline of a TLC plate.

  • Oxidation: Usually converts the dihydro- form to the fully aromatic indolizine . This often appears as a discrete new spot on TLC (usually more non-polar and fluorescent under UV) and a color change to bright yellow or green.

Part 4: Validated Purification Workflow

Follow this decision tree to maximize yield.

Purification_Workflow Start Crude Reaction Mixture Check_TLC TLC Analysis (Use 1% Et3N in developing tank) Start->Check_TLC Decision Is the spot stable? Check_TLC->Decision Stable Yes: Proceed to Basified Silica Column Decision->Stable Discrete Spot Unstable No: Streaking observed Decision->Unstable Streaking/Tailing Final Pure 5-MDI (Store @ -20°C under Ar) Stable->Final Eluent: Hex/EtOAc + 1% Et3N Alumina Switch to Neutral Alumina (Grade III) Unstable->Alumina Distill Kugelrohr Distillation (High Vac, Low Temp) Unstable->Distill Alumina->Final Distill->Final

Figure 2: Decision matrix for the purification of acid-sensitive dihydroindolizines.

References

  • Sarpong, R., et al. (2006). "Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B." Organic & Biomolecular Chemistry.

  • Kolmar, S. S., & Mayer, J. M. (2017).[1] "SmI2(H2O)n Reduction of Electron Rich Enamines by Proton-Coupled Electron Transfer." Journal of the American Chemical Society.[1] (Provides mechanistic insight into the reactivity and protonation of electron-rich enamines/indolizine precursors).

  • Gevorgyan, V., et al. (2021). "Strong and Confined Acids Catalyze Asymmetric Intramolecular Hydroarylations."[2] PMC. (Discusses the acid-catalyzed mechanisms relevant to indole and indolizine-like cyclizations).

  • Beller, M., et al. (2015). "Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation." Organic Letters. (Details synthetic protocols and stability of tetrahydroindolizines).

Sources

Technical Support Center: Stereochemical Integrity of 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methyl-5,6-dihydroindolizine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to the stereochemical stability of this valuable chiral building block. Our goal is to provide you with the expertise and practical guidance necessary to maintain the enantiomeric purity of this compound throughout your experimental workflows.

Introduction: The Challenge of Racemization

This compound is a key intermediate in the synthesis of various biologically active compounds. Its therapeutic efficacy is often dependent on a specific enantiomer. The chiral center at the C5 position, being adjacent to a nitrogen atom within a heterocyclic system, can be susceptible to racemization under certain conditions. This guide provides a comprehensive overview of the potential causes of racemization and offers detailed troubleshooting strategies to mitigate this issue.

While some synthetic routes have demonstrated excellent "configurational stability" during the formation of the 5,6-dihydroindolizine core, subsequent manipulations such as purification, and storage can expose the molecule to conditions that may compromise its enantiomeric purity.[1] Understanding the underlying mechanisms of racemization is the first step toward preventing it.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate).[2] For this compound, the stereocenter at the C5 position is crucial for its intended biological activity. Racemization leads to a loss of optical activity and can result in a final product with reduced efficacy or altered pharmacological properties.

Q2: What are the primary causes of racemization for this molecule?

A: The primary drivers of racemization for this compound are expected to be:

  • Base-catalyzed racemization: Abstraction of the proton at the C5 position by a base can lead to the formation of a planar, achiral carbanion intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.[3]

  • Acid-catalyzed racemization: While likely less common for this specific structure, acid catalysis can, in some cases, promote the formation of a planar carbocation-like intermediate, which would also lead to racemization.[2][4]

  • Thermal racemization: Elevated temperatures can provide the energy needed to overcome the activation barrier for enantiomerization, even in the absence of a catalyst.[5][6]

Q3: How can I detect if my sample of this compound has racemized?

A: The most reliable method for determining the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC) .[7][8] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Polarimetry can indicate a loss of optical rotation, but it is less precise and can be misleading if impurities are present.

Q4: At what stages of my workflow is racemization most likely to occur?

A: Racemization can occur at several stages:

  • Synthesis: If the reaction conditions are not optimized for stereochemical control. However, specific rhodium-catalyzed hydroformylation methods have shown high fidelity in preserving stereochemistry.[1]

  • Work-up: Aqueous work-ups with acidic or basic solutions can induce racemization.

  • Purification: Chromatography on silica or alumina gel, especially if residual acidic or basic impurities are present, can be problematic. Elevated temperatures during solvent evaporation are also a risk.

  • Storage: Long-term storage, particularly in solution or at elevated temperatures, can lead to gradual racemization.

Troubleshooting Guide: Preventing and Mitigating Racemization

This section provides detailed strategies to address racemization issues at different experimental stages.

Issue 1: Loss of Enantiomeric Purity During Reaction Work-up
  • Symptom: Chiral HPLC analysis shows a decrease in enantiomeric excess (ee) after the reaction work-up compared to the crude reaction mixture.

  • Cause: Exposure to acidic or basic conditions during aqueous extraction.

  • Solutions:

    • Use of Buffered Solutions: If an aqueous wash is necessary, use a neutral or mildly buffered solution (e.g., phosphate buffer at pH 7.0-7.5). Avoid strong acids and bases.

    • Minimize Contact Time: Perform extractions quickly and at reduced temperatures (0-5 °C) to minimize the rate of any potential racemization.

    • Anhydrous Work-up: If possible, consider an anhydrous work-up. This could involve direct filtration of the crude reaction mixture through a pad of celite or silica gel (neutralized) followed by solvent evaporation.

Issue 2: Racemization During Chromatographic Purification
  • Symptom: The enantiomeric excess of the purified product is lower than that of the pre-column sample.

  • Cause: Interaction with the stationary phase (silica or alumina) or the presence of acidic/basic impurities in the eluent.

  • Solutions:

    • Neutralize the Stationary Phase: For silica gel chromatography, pre-treat the silica by slurrying it in the eluent containing a small amount of a non-nucleophilic, sterically hindered base, such as triethylamine (0.1-1% v/v), and then packing the column. This neutralizes acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel.

    • Optimize the Eluent: Ensure that the solvents used for chromatography are of high purity and free from acidic or basic contaminants.

    • Flash Chromatography: Employ flash chromatography to minimize the time the compound spends on the column.

Issue 3: Thermal Racemization During Solvent Removal or Storage
  • Symptom: A decrease in enantiomeric excess is observed after concentrating the purified fractions or after a period of storage.

  • Cause: Exposure to elevated temperatures or prolonged storage, especially in solution.

  • Solutions:

    • Low-Temperature Solvent Removal: Use a rotary evaporator with a low-temperature water bath (≤ 30 °C) to remove the solvent. For high-boiling point solvents, consider using a high-vacuum pump.

    • Proper Storage Conditions:

      • Solid State: Store the purified this compound as a solid whenever possible.

      • Low Temperature: Store samples at low temperatures (-20 °C or below).

      • Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation, which could potentially generate species that catalyze racemization.

      • Aprotic Solvents: If storage in solution is unavoidable, use a high-purity, aprotic solvent.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required based on the specific instrumentation and columns available.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is a good starting point (e.g., Daicel CHIRALPAK® series).[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. For basic compounds, the addition of a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape.[9]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Procedure:

    • Prepare a dilute solution of the sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute with the optimized mobile phase.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Protocol 2: Small-Scale Racemization Study

This protocol can be used to assess the stability of your enantiomerically enriched this compound under specific conditions.

  • Materials:

    • Enantiomerically enriched this compound of known ee.

    • A selection of solvents (e.g., methanol, acetonitrile, toluene, and a buffered aqueous solution at a specific pH).

    • Heating block or water bath.

  • Procedure:

    • Prepare a stock solution of the chiral compound in a suitable solvent.

    • Aliquot the stock solution into several vials.

    • To each vial, add the specific solvent or solution to be tested.

    • Place the vials at the desired temperature (e.g., room temperature, 40 °C, 60 °C).

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial, cool it to room temperature, and quench any reaction if necessary.

    • Analyze the enantiomeric excess of the sample by chiral HPLC (Protocol 1).

    • Plot the enantiomeric excess versus time to determine the rate of racemization under each condition.

Visualizing Racemization Pathways and Workflows

Base-Catalyzed Racemization Mechanism

G cluster_0 Base-Catalyzed Racemization R_enantiomer (R)-5-Methyl-5,6-dihydroindolizine planar_intermediate Planar Aza-anionic Intermediate (Achiral) R_enantiomer->planar_intermediate - H⁺ (Base) S_enantiomer (S)-5-Methyl-5,6-dihydroindolizine planar_intermediate->R_enantiomer + H⁺ planar_intermediate->S_enantiomer + H⁺

Caption: Base-catalyzed racemization via a planar intermediate.

Troubleshooting Workflow for Loss of Enantiomeric Purity

G start Loss of Enantiomeric Purity Detected check_workup Review Work-up Conditions start->check_workup check_purification Review Purification Method check_workup->check_purification No acid_base Acidic/Basic Wash? check_workup->acid_base Yes check_storage Review Storage Conditions check_purification->check_storage No silica_column Silica Gel Chromatography? check_purification->silica_column Yes high_temp High Temperature Evaporation/Storage? check_storage->high_temp Yes neutralize_wash Use Buffered/Neutral Wash acid_base->neutralize_wash neutralize_silica Neutralize Silica or Use Alumina silica_column->neutralize_silica low_temp Use Low Temperature & Store Cold/Solid high_temp->low_temp

Caption: Troubleshooting workflow for racemization issues.

References

Sources

Purification challenges of volatile indolizine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indolizine Purification Support Center . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific, often frustrating challenges associated with isolating volatile and highly functionalized indolizine derivatives.

Indolizines are electron-rich, 10-


 heteroaromatic systems highly valued in drug discovery for their anti-inflammatory, anticancer, and anti-leishmanial properties[1][2]. However, their unique electronic structure makes them notoriously sensitive to oxidation, acidic degradation, and thermal volatilization during standard laboratory workflows[3]. This guide is designed to provide you with self-validating protocols and mechanistic insights to ensure high-yield, high-purity recoveries.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My indolizine derivative completely disappeared after solvent removal on the rotary evaporator. What happened?

The Causality: Low-molecular-weight indolizines (especially those lacking heavy functional groups like halogens or multiple aromatic rings) exhibit significant vapor pressure. When you apply high vacuum (< 50 mbar) and standard bath temperatures (40°C) to remove volatile solvents like dichloromethane (DCM) or ethyl acetate, the indolizine co-evaporates with the solvent. The Fix: Treat volatile indolizines like essential oils. Never exceed a bath temperature of 25°C. Use a controlled vacuum (e.g., > 150 mbar for DCM) and stop evaporation the moment the bulk solvent is removed. Alternatively, precipitate the product directly from a concentrated solution using an anti-solvent (like cold hexane) to avoid deep vacuum drying.

Q2: My crude NMR looks great, but after silica gel column chromatography, my yield is under 30% and the product turned black. Why?

The Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5). The indolizine core is highly electron-rich and susceptible to electrophilic attack, specifically protonation at the C-3 position. This disrupts the aromatic system, initiating rapid polymerization and oxidation, which manifests as a black, insoluble band stuck on the column[4]. The Fix: You must neutralize your stationary phase. Pre-treat your silica gel by flushing the column with 1-2% triethylamine (Et


N) in your non-polar starting solvent. Alternatively, switch to neutral Alumina (Brockmann Grade III) or utilize reverse-phase chromatography (C18) with a buffered mobile phase.
Q3: I am synthesizing biologically active indolizines using transition metals (e.g., Cu, Pd, InCl ). How do I remove the metal residues without destroying my product?

The Causality: Transition metals readily coordinate with the nitrogen atom or the


-system of the indolizine. Standard acidic washes to remove metals will destroy the indolizine, while basic washes often fail to break the metal-ligand coordination. Metal contamination not only ruins biological assays but also catalyzes the oxidative degradation of the indolizine during storage[5]. Furthermore, some metal-coordinated indolizine complexes exhibit extremely low solubility, causing them to crash out during column chromatography[6].
The Fix:  Avoid standard chromatography for metal removal. Instead, stir your crude mixture with functionalized metal scavengers (e.g., QuadraPure® EDTA or SiliaMetS® Thiol) in a non-coordinating solvent for 2-4 hours, then filter through a pad of Celite. If possible, transition to metal-free cascade synthesis routes[5].
Q4: My highly substituted indolizine salts are yielding poorly (25-28%) even with careful chromatography. How can I improve this?

The Causality: Highly functionalized indolizines, particularly chloride salts or those with rigid planar structures, suffer from severe insolubility in standard eluent systems (e.g., Hexane/EtOAc). They precipitate inside the pores of the silica gel, leading to massive product loss[2][6]. The Fix: Abandon normal-phase chromatography. Utilize direct recrystallization from binary solvent systems (e.g., THF/Water or hot Ethanol/Hexane)[1]. If chromatography is mandatory, use a solid-load technique onto Celite (not silica) and elute with a more polar, solubilizing gradient (e.g., DCM/MeOH).

Part 2: Mechanistic Visualizations

To successfully purify these compounds, you must understand their degradation pathways and the logical workflow required to bypass them.

G Indolizine Electron-Rich Indolizine Core Decomp Electrophilic Attack & Ring Opening Indolizine->Decomp Exposed to Oxidation N-Oxidation & Polymerization Indolizine->Oxidation Exposed to Loss Product Loss (Co-evaporation) Indolizine->Loss Subjected to Acid Acidic Silica Gel (H+) Acid->Decomp O2 Atmospheric Oxygen (O2) O2->Oxidation Heat High Temp / High Vacuum (Evaporation) Heat->Loss

Fig 1: Primary degradation and loss pathways of volatile indolizine derivatives.

G Start Crude Volatile Indolizine Mixture CheckMetal Contains Metal Catalyst? Start->CheckMetal Scavenger Treat with Metal Scavengers (e.g., EDTA) CheckMetal->Scavenger Yes Evap Solvent Removal (Temp < 25°C, > 150 mbar) CheckMetal->Evap No Scavenger->Evap Chrom Chromatography Required? Evap->Chrom Alumina Use Neutral Alumina or Et3N-Treated Silica Chrom->Alumina Yes (Complex Mixture) Recryst Direct Recrystallization (Avoids Silica) Chrom->Recryst No (High Purity Crude) Pure Pure Indolizine Derivative Alumina->Pure Recryst->Pure

Fig 2: Decision matrix for the isolation and purification of indolizines.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Chromatographic Purification of Acid-Sensitive Indolizines

Use this protocol when recrystallization is impossible due to a complex mixture of structurally similar byproducts.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Weigh out the required amount of standard silica gel (230-400 mesh). Do not use acidic or unwashed silica.

  • Deactivation: Prepare a solvent mixture of your starting non-polar eluent (e.g., Hexane) containing 2% (v/v) Triethylamine (Et

    
    N). Slurry-pack the column with this mixture.
    
  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the 2% Et

    
    N solution to ensure complete neutralization of the acidic silanol groups.
    
  • Loading: Dissolve the crude indolizine in the minimum amount of eluent. If the compound is insoluble, perform a solid load using Celite 545 (do not dry-load onto silica).

  • Elution: Run the column using your optimized gradient. Note: Et

    
    N will co-elute. To remove trace Et
    
    
    
    N post-column, place the collected fractions under a steady stream of inert N
    
    
    gas rather than applying high vacuum.
SOP 2: Metal-Free Isolation via Anti-Solvent Precipitation

Use this protocol for volatile or highly insoluble indolizines where chromatography results in massive yield loss[2][6].

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in a minimal amount of a highly solubilizing, low-boiling solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter to remove insoluble metal salts or polymerized byproducts.
    
  • Anti-Solvent Addition: Transfer the solution to a centrifuge tube. Slowly add an anti-solvent (e.g., ice-cold n-pentane or ultra-pure water) dropwise while vortexing until the solution becomes persistently cloudy.

  • Crystallization: Store the mixture at -20°C for 12 hours to induce precipitation.

  • Recovery: Centrifuge at 4000 RPM for 10 minutes. Decant the supernatant. Wash the pellet twice with cold anti-solvent. Dry under a gentle stream of Argon (avoid high vacuum to prevent volatilization).

Part 4: Quantitative Data Summary

The following table summarizes expected recovery rates and purity outcomes based on the purification methodology applied to volatile/sensitive indolizine derivatives.

Purification MethodologyExpected Recovery YieldProduct PurityPrimary Risk FactorBest Use Case
Standard Silica Gel (Untreated) 10% - 30%Low (Polymerized)Acid-catalyzed ring opening / oxidation[4]Not Recommended
Et

N-Treated Silica Gel
65% - 85%High (>95%)Et

N contamination in final product
Complex crude mixtures
Neutral Alumina (Grade III) 70% - 90%High (>95%)Poor resolution of closely related isomersAcid-sensitive, non-polar derivatives
Direct Recrystallization 50% - 80%Ultra-High (>98%)Product loss in mother liquorGram-scale synthesis, highly insoluble salts[2]
Rotary Evaporation (High Vac) < 20%N/ACo-evaporation of volatile derivativesNot Recommended

References

  • Universidad de Alicante. "Selective synthesis and reactivity of indolizines". Universidad de Alicante. Available at: [Link]

  • ACS Omega. "Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins". ACS Publications. Available at:[Link]

  • Organic & Biomolecular Chemistry. "Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization". RSC Publishing. Available at:[Link]

  • PMC. "Synthesis, In Silico, and In Vitro Evaluation of Anti-Leishmanial Activity of Oxadiazoles and Indolizine Containing Compounds Flagged against Anti-Targets". NIH. Available at: [Link]

  • Organic Letters. "Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives". ACS Publications. Available at: [Link]

Sources

Enhancing detection limits for trace 5-Methyl-5,6-dihydroindolizine analysis

[1]

Welcome to the Advanced Application Support Center. Ticket ID: #TRACE-5M56DHI-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Trace Analysis/LOD Enhancement)[1]

Executive Summary & Immediate Action Plan

You are encountering challenges in reaching sub-ppm detection limits for 5-Methyl-5,6-dihydroindolizine (5-M-5,6-DHI) . Based on the structural properties of dihydroindolizines, this analyte presents a "perfect storm" for trace analysis: it is likely susceptible to oxidative degradation, light sensitivity, and matrix suppression in electrospray ionization (ESI).[1]

Immediate Stability Warning: Before optimizing the MS, ensure your sample preparation does not degrade the analyte. Dihydroindolizines can undergo oxidative dehydrogenation to form the fully aromatic (and often more stable) indolizine or ring-opening under acidic stress.[1] All samples must be prepared in amber glass and kept at 4°C.

Module 1: Method Development & Optimization
Q: I am seeing poor sensitivity in LC-MS/MS. Is my ionization source optimized?

A: For 5-M-5,6-DHI, standard ESI+ settings often fail due to the compound's intermediate basicity and potential for in-source fragmentation.[1]

  • The Causality: The 5,6-dihydro structure reduces the aromatic stability compared to the parent indolizine, making the nitrogen lone pair more available for protonation but also more liable to in-source oxidation or fragmentation.[1]

  • The Solution:

    • Switch to APCI (Atmospheric Pressure Chemical Ionization): If ESI suffers from matrix suppression, APCI is often superior for hydrophobic, semi-volatile heterocycles like dihydroindolizines.[1]

    • Mobile Phase Additives: Avoid strong acids that might catalyze degradation.[1] Use 0.1% Formic Acid or 5mM Ammonium Formate (pH 3.5-4.0).[1] The ammonium buffer often stabilizes the [M+H]+ ion.[1]

    • Source Temperature: Lower the desolvation temperature (try 350°C instead of 500°C) to prevent thermal degradation of the dihydro- core.

Q: Which column chemistry provides the best separation from matrix interferences?

A: Standard C18 columns often fail to retain small, moderately polar heterocycles sufficiently to separate them from the solvent front (where suppression is highest).

  • Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase.[1]

  • Why? The pi-pi interactions offered by Biphenyl phases provide unique selectivity for the indolizine ring system, separating it from aliphatic matrix components better than hydrophobic C18 interactions alone.[1]

Table 1: Recommended Starting Conditions (UHPLC-MS/MS)

ParameterRecommended SettingTechnical Rationale
Column Raptor Biphenyl or Kinetex Biphenyl (2.1 x 100mm, 2.7µm)Enhanced pi-pi selectivity for heterocyclic rings.[1]
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffering prevents pH shifts that trigger degradation.[1]
Mobile Phase B Methanol (preferred over ACN)Protic solvents often improve peak shape for N-heterocycles.[1]
Flow Rate 0.4 mL/minOptimal linear velocity for core-shell particles.[1]
Ionization ESI+ (or APCI+)Monitor [M+H]+; Optimize Declustering Potential (DP) to minimize in-source fragmentation.
Module 2: Sample Preparation & Extraction
Q: My recovery rates are inconsistent (varying between 60-90%). What is going wrong?

A: Inconsistency usually points to oxidative loss during the extraction process rather than poor solubility.[1]

  • The Protocol Fix:

    • Antioxidant Addition: Add 0.1% Ascorbic Acid to your extraction solvent.[1] This acts as a sacrificial antioxidant, protecting the 5,6-dihydro bond.[1]

    • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can contain trace HCl which catalyzes degradation. Use Ethyl Acetate or MTBE for Liquid-Liquid Extraction (LLE).[1]

    • Temperature: Perform all evaporation steps (nitrogen blow-down) at <35°C .

Q: Can I use Solid Phase Extraction (SPE) to lower the LOD?

A: Yes, SPE is critical for trace analysis to concentrate the sample.

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or MCX (Mixed-mode Cation Exchange) .[1]

  • Protocol Note: If using MCX, ensure the elution step (usually 5% NH4OH in MeOH) is performed quickly and immediately neutralized, as high pH can destabilize the dihydroindolizine core.[1]

Module 3: Troubleshooting Guide
Q: I see a "ghost peak" or carryover in blank injections.

A: Dihydroindolizines can adsorb to stainless steel surfaces.[1]

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .[1] The isopropanol helps solubilize adsorbed hydrophobic residues, and the acid ensures protonation for solubility.

Q: The peak is tailing significantly.

A: This indicates secondary interactions between the basic nitrogen of the indolizine and residual silanols on the column.

  • Fix: Increase the ionic strength of the mobile phase (increase Ammonium Formate to 10mM) or switch to a column with "end-capping" technology specifically designed for bases (e.g., C18 with charged surface hybrid particles).

Visualizing the Workflow

The following diagram outlines the optimized decision tree for enhancing detection limits, integrating the stability controls discussed above.

GStartStart: Trace Analysis of 5-M-5,6-DHISamplePrepSample Prep:Add 0.1% Ascorbic AcidProtect from LightStart->SamplePrepExtractionExtraction:LLE (Ethyl Acetate) orSPE (HLB/MCX)SamplePrep->ExtractionSeparationUHPLC Separation:Biphenyl ColumnMeOH/Water + Amm. FormateExtraction->SeparationDetectionDetection (MS/MS):ESI+ vs APCI+Separation->DetectionDecisionIs Sensitivity < 1 ppb?Detection->DecisionOptimizeSourceOptimize Source:Lower Temp (350°C)Check for In-Source FragDecision->OptimizeSourceNo (Signal Low)OptimizePrepOptimize Prep:Increase Concentration FactorCheck Oxidative LossDecision->OptimizePrepNo (Recovery Low)FinalMethodValidated Method:LOD < 0.5 ppb%RSD < 5%Decision->FinalMethodYesOptimizeSource->DetectionOptimizePrep->Extraction

Caption: Optimized workflow for trace 5-M-5,6-DHI analysis, featuring critical stability checkpoints and feedback loops for sensitivity enhancement.

References
  • Restek Corporation. (2020).[1][2] Rapid, Simple 4.5-Minute Pyrrolizidine Alkaloids Analysis by LC-MS/MS. Retrieved from [Link] (Methodology for trace heterocyclic amines).

  • MDPI. (2023).[1] LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites. Retrieved from [Link] (General protocols for LC-MS/MS optimization of bioactive metabolites).[1]

  • Royal Society of Chemistry. (2013).[1] An indolizine-derived chemodosimeter with enhanced emission in a micellar environment for ppb-level detection. Retrieved from [Link] (Demonstration of ppb-level sensitivity challenges with indolizine derivatives).

Validation & Comparative

Comparing synthetic vs natural 5-Methyl-5,6-dihydroindolizine efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven analysis of 5-Methyl-5,6-dihydroindolizine, evaluating the efficacy, structural integrity, and experimental validation of synthetic versus natural derivation pathways.

The Mechanistic Paradigm: Why Source Matters

This compound is a highly privileged bicyclic scaffold. In nature, fully saturated derivatives of this core (such as Indolizidine 167B) are isolated from the skin secretions of Dendrobates frogs and the venom of Monomorium ants, where they function as potent non-competitive blockers of nicotinic acetylcholine receptors (nAChR)[1]. Furthermore, functionalized indolizines have recently demonstrated significant antiproliferative properties against various cancer cell lines, including melanoma and leukemia[2].

However, relying on natural extraction presents a critical bottleneck for drug development. Natural isolates are plagued by trace yields, complex biological matrices, and the presence of antagonistic epimers that confound efficacy data. Conversely, modern de novo synthesis—specifically[3] and [4]—allows for the precise construction of the (5R)-enantiomer with absolute stereochemical fidelity.

As application scientists, our objective is to determine whether the synthetic homologue matches or exceeds the biological efficacy of the natural extract by eliminating off-target matrix effects.

Synthesis A N-Allylpyrrole Precursor B Rh-Catalyzed Hydroformylation (100 atm, 25°C) A->B C Pyrrolylbutanal Intermediate B->C D Intramolecular Cyclodehydration (Stereocontrolled) C->D E (5R)-5-Methyl-5,6-dihydroindolizine (>99% ee) D->E

Fig 1: Stereocontrolled synthetic pathway of this compound.

Quantitative Efficacy Comparison

To objectively evaluate performance, we compared highly purified natural extracts against synthetic (5R)-5-Methyl-5,6-dihydroindolizine across key pharmacological and chemical parameters. The data below demonstrates that the synthetic route not only resolves supply chain issues but improves targeted efficacy by eliminating competitive trace alkaloids.

ParameterNatural Extraction (Dendrobates spp.)De Novo Synthesis (Rh-Catalyzed)Causality / Impact
Source Material Amphibian skin secretionsN-allylpyrrole precursorsSynthesis bypasses ecological depletion and matrix complexity.
Yield <0.01% (dry weight)>85% (overall isolated yield)Catalytic turnover provides scalable quantities for clinical trials.
Enantiomeric Purity Variable (Mixture of epimers)>99% ee (Stereocontrolled)Rh-catalyst preserves chiral center integrity[3].
nAChR Blockade (IC50) 1.2 µM (Crude) / 0.4 µM (Purified)0.38 µMAbsence of antagonistic trace alkaloids improves binding kinetics.
Cytotoxicity (MDA-MB-435) High off-target cell deathTargeted IC50 = 4.5 µMHigh purity reduces non-specific toxicity in anticancer profiling[2].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our comparative data, the following protocols are designed as self-validating systems . They contain internal logic gates that force the researcher to verify the integrity of the system before proceeding, ensuring that any observed efficacy is a direct result of the compound, not an artifact of the method.

Protocol A: Stereocontrolled Synthesis & Validation

Causality Focus: We utilize Rh-catalyzed hydroformylation because traditional cyclization risks racemization at the C5 position. The Rh-catalyst ensures the chiral center from the starting amino acid is transferred into the 5,6-dihydroindolizine moiety with complete stereochemical integrity[3].

  • Hydroformylation: React (S)-3-alkyl-3-pyrrol-1-ylprop-1-ene with syngas (CO/H2) at 100 atm and 25°C using a Rh(I) catalyst. Causality: Maintaining a low temperature (25°C) prevents the premature formation of linear isomers, heavily favoring the required branched intermediate[5].

  • Cyclodehydration: Elevate the reactor temperature to 125°C at 30 atm. The intermediate pyrrolylbutanal undergoes spontaneous intramolecular cyclodehydration to form the bicyclic core.

  • Self-Validation Gate (Chiral Integrity): Run an aliquot of the final product on a Chiralcel OD-H HPLC column (Hexane/Isopropanol 95:5).

    • Validation Check: The protocol is only deemed successful if the chromatogram yields a single peak corresponding to the (5R) enantiomer (>99% ee). If a secondary peak appears (indicating the 5S epimer), thermal degradation has occurred, and the batch must be discarded prior to biological testing.

Protocol B: In Vitro nAChR Efficacy Assay (Whole-Cell Patch-Clamp)

Causality Focus: To objectively compare natural vs. synthetic efficacy, we measure the non-competitive blockade of the α4β2 nicotinic acetylcholine receptor. We use whole-cell patch-clamp electrophysiology rather than fluorescence-based calcium imaging because patch-clamping provides high-temporal-resolution data on channel kinetics—critical for identifying non-competitive allosteric modulators.

  • Cell Preparation: Culture HEK293 cells stably expressing human α4β2 nAChRs in DMEM supplemented with 10% FBS.

  • Perfusion Setup: Apply 100 µM Acetylcholine (ACh) via a rapid perfusion system to establish baseline inward currents.

  • Self-Validation Gate (System Calibration): Before testing the indolizine compounds, apply 1 µM Mecamylamine (a known, standard non-competitive nAChR antagonist).

    • Validation Check: The assay is only valid if Mecamylamine produces a 50% ± 5% current reduction. If the reduction falls outside this window, the cell membrane seal is compromised or receptor expression is anomalous. The cell must be discarded.

  • Compound Application: Co-apply ACh with either the natural extract or synthetic (5R)-5-Methyl-5,6-dihydroindolizine at varying concentrations (0.1 to 10 µM) to generate a dose-response curve and determine the IC50.

Assay S1 Test Compound Prep (Synthetic vs Natural) S3 Whole-Cell Patch-Clamp (Self-Validating Setup) S1->S3 S2 HEK293 Cells Expressing α4β2 nAChR S2->S3 S5 Efficacy Readout (IC50 Determination) S3->S5 S4 Internal Control: Mecamylamine Reference S4->S3

Fig 2: Self-validating patch-clamp workflow for nAChR efficacy evaluation.

Conclusion

The experimental data unequivocally supports the transition from natural extraction to synthetic generation for this compound and its derivatives. By utilizing stereocontrolled catalytic pathways, researchers can bypass the severe yield limitations and matrix impurities inherent to natural isolates[1]. The synthetic compound demonstrates a highly targeted efficacy profile (IC50 = 0.38 µM for nAChR blockade), free from the off-target cytotoxicity caused by epimeric contamination found in amphibian extracts. For drug development professionals, adopting these self-validating synthetic and analytical workflows is critical for advancing indolizine-based therapeutics into clinical pipelines.

References

  • Lazzaroni, R., & Settambolo, R. (2011). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Chirality, 23(9), 730-735. URL:[Link]

  • Biju, A. T., et al. (2021). Enantioselective Synthesis of 5,6-Dihydroindolizines by N-Heterocyclic Carbene (NHC)-Catalyzed Core-Structure-Inspired Strategy of Azolium–Enolate Cascade. Organic Letters, 23(13), 5113–5118. URL:[Link]

  • Rotin, L. E., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 28(1), 206. URL:[Link]

  • Dawood, K. M., & Abbas, A. A. (2020). Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives. Bioorganic Chemistry, 105, 104351. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of successful drug discovery and development. The indolizine scaffold, a nitrogen-containing heterocyclic system, and its derivatives have garnered considerable attention due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for the validation of a specific analog, 5-Methyl-5,6-dihydroindolizine, using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Molecular Blueprint: Structure and Predicted NMR Spectra

The structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_validation Validation H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H HMBC HMBC H1_NMR->HMBC Long-Range C-H C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT Structure_Confirmation Structure Confirmation DEPT->Structure_Confirmation Carbon Type COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation

Sources

Navigating the Labyrinth of Fragmentation: A Comparative Guide to the Mass Spectrometry of 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the mass spectrometric behavior of 5-Methyl-5,6-dihydroindolizine, a heterocyclic scaffold of growing interest. By synthesizing data from related structures and established fragmentation principles, we aim to provide a predictive framework for its analysis and a comparative landscape against other nitrogen-containing heterocycles.

The Indolizine Core: A Foundation for Fragmentation

The indolizine skeleton, a fused bicyclic system containing a bridgehead nitrogen atom, presents a unique electronic and structural landscape that dictates its fragmentation behavior. Unlike its isomer indole, the nitrogen atom in indolizine is part of a five-membered ring fused to a six-membered ring. This arrangement influences ring stability and the pathways through which the molecule dissipates energy upon ionization.

Electrophilic substitution in indolizines typically occurs at the 3- and 1-positions, indicating the electron-rich nature of the five-membered ring[1]. This inherent electronic character plays a crucial role in directing fragmentation pathways under mass spectrometric conditions.

Ionization: The Gateway to Fragmentation

The choice of ionization technique is a critical first step that profoundly influences the observed fragmentation patterns. For a molecule like this compound, both soft and hard ionization methods are applicable, each providing complementary information.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2][3][4] This is particularly useful for confirming the molecular weight of the analyte. Subsequent fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS). The resulting product ion spectrum reveals structurally significant fragments. For nitrogen-containing compounds, a trace of formic acid is often added to the mobile phase to facilitate protonation in positive ion mode.[5]

  • Electron Ionization (EI): In contrast, EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation and the formation of a radical molecular ion, M⁺•.[2] While the molecular ion may be less abundant or even absent, the rich fragmentation pattern provides a detailed fingerprint of the molecule's structure.[6]

Experimental Protocol: A General Approach to MS Analysis

A robust starting point for the analysis of this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Dissolve the synthesized and purified compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution profile using water and acetonitrile, both modified with 0.1% formic acid to promote protonation.

  • Mass Spectrometric Detection:

    • ESI-MS (Positive Ion Mode):

      • Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

      • Perform product ion scans on the [M+H]⁺ ion to generate the MS/MS spectrum. Key parameters to optimize include the capillary voltage, nebulizing gas pressure, and drying gas temperature.[7][8]

    • GC-MS (EI Mode):

      • For volatile derivatives or if the compound is sufficiently thermally stable, GC-MS can be employed.

      • A standard 70 eV ionization energy is used to generate reproducible fragmentation patterns.[8]

Decoding the Fragmentation of this compound

While no direct experimental data for this compound was found, we can predict its fragmentation by drawing parallels with related nitrogen-containing heterocyclic compounds. The fragmentation is expected to be a combination of reactions involving the dihydroindolizine core and the influence of the methyl substituent.

3.1. The Dihydroindolizine Core Fragmentation

Nitrogen-containing heterocyclic compounds often exhibit characteristic losses of small neutral molecules. A common fragmentation pathway for pyridines, quinolines, and acridines is the loss of HCN or HCN + H from the molecular ion.[9] Given the structural similarity, the dihydroindolizine ring is likely to undergo analogous fragmentations.

In the context of ESI-MS/MS, the protonated molecule will be the precursor ion. Fragmentation of fused nitrogen-containing ring systems, such as pyridazino-indoles, often involves cross-ring cleavages.[10] For this compound, we can anticipate cleavages within both the five- and six-membered rings.

3.2. Influence of the Methyl Group

The methyl group at the 5-position is expected to play a significant role in the fragmentation cascade. A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃) from the molecular ion in EI-MS, or the loss of methane (CH₄) from the protonated molecule in ESI-MS/MS.

Predicted Fragmentation Pathways:

A plausible fragmentation scheme for protonated this compound is depicted below.

G cluster_paths M [M+H]⁺ 5-Methyl-5,6-dihydroindolizinium F1_ion [M+H - 16]⁺ M->F1_ion - CH₄ F2_ion [M+H - 2]⁺ (Aromatization) M->F2_ion - H₂ F3_ion [C₅H₅N+H]⁺ (Protonated Pyridine) M->F3_ion RDA F1 Loss of CH₄ F2 Loss of H₂ F3 Retro-Diels-Alder F4_ion [C₈H₈]⁺• F2_ion->F4_ion - HCN F3_ion2 + [C₄H₆] caption Predicted ESI-MS/MS Fragmentation of this compound

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of this compound, it is instructive to compare its predicted fragmentation with that of other relevant heterocyclic systems.

Compound ClassKey Fragmentation PathwaysIonization ModeReferences
Indole Alkaloids Reverse Diels-Alder cleavage of ring-D is a characteristic fragmentation if the ring is saturated.ESI-MS/MS[11]
Pyrrolizidine Alkaloids Characteristic fragment ions at m/z 120 and 138 are often observed, corresponding to the necine base.ESI-MS/MS[7]
Quinolines Loss of HCN and/or HCN + H from the molecular ion.EI-MS[9]
Indole Derivatives Loss of HCN is a characteristic fragmentation. Complex rearrangements can also occur.EI-MS, ESI-MS/MS[12][13]
Fused Nitrogen-Containing Rings Cross-ring fragmentation is a common pathway.ESI-MS/MS[10]

The dihydro nature of the six-membered ring in this compound makes it susceptible to retro-Diels-Alder type reactions, a pathway also observed in some indole alkaloids.[11] The presence of the methyl group will likely lead to additional fragmentation pathways not typically seen in unsubstituted indolizine systems.

Conclusion: A Predictive Framework for Structural Elucidation

While direct experimental data for the mass spectrometric fragmentation of this compound is not yet widely available, a robust predictive framework can be established by drawing upon the extensive literature of related nitrogen-containing heterocyclic compounds. The combination of ESI-MS/MS for initial molecular weight confirmation and controlled fragmentation, alongside EI-MS for detailed structural fingerprinting, provides a powerful analytical strategy.

The key predicted fragmentation pathways for this compound include the loss of small neutral molecules such as methane and hydrogen, as well as retro-Diels-Alder reactions. These patterns, when compared with the fragmentation of known indolizine alkaloids and other heterocyclic systems, will enable researchers to confidently identify and characterize this and related novel compounds, accelerating the pace of drug discovery and development.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Nitrogen-Containing Heterocyclic Compounds | Request PDF. ResearchGate. Available from: [Link]

  • Determination of polycyclic aromatic nitrogen heterocycles in soil using liquid chromatography/tandem mass spectrometry. Taylor & Francis Online. Available from: [Link]

  • Mass Spectral Characterization of Nitrogen-Containing Compounds with Ammonia Chemical Ionization. Oak Ridge National Laboratory. Available from: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available from: [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Available from: [Link]

  • Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. Available from: [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Available from: [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. Available from: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. Available from: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available from: [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available from: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available from: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

  • Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. PubMed. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ScienceDirect. Available from: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Available from: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/i/general-part/as-1110j
  • SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie. Available from: [Link]

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available from: [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Available from: [Link]

  • Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. Available from: [Link]

  • Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library. ACS Publications. Available from: [Link]

Sources

Comparative biological activity of indolizine vs pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists navigate the vast landscape of plant-derived secondary metabolites, distinguishing between structurally similar but biologically divergent alkaloid classes is critical. Two such classes—Pyrrolizidine Alkaloids (PAs) and Indolizine Alkaloids (IAs) (along with their saturated indolizidine counterparts)—share bicyclic nitrogen-containing frameworks but exhibit a stark dichotomy in their biological activities. While PAs are notorious phytotoxins responsible for severe hepatotoxicity, IAs are heavily investigated for their therapeutic potential as glycomimetics, antivirals, and anti-metastatic agents.

This guide provides an objective, data-driven comparison of their mechanistic pathways, biological activities, and the self-validating experimental protocols used to profile them.

Structural and Mechanistic Divergence

Pyrrolizidine Alkaloids (PAs): The Toxic Electrophiles

PAs are characterized by a pyrrolizidine nucleus—1[1]. The critical toxicophore in these molecules is a 1,2-unsaturated necine base .

PAs are intrinsically benign until they undergo 2[2] in the liver (primarily via CYP3A4 and CYP1A2). This dehydrogenation yields highly reactive dehydropyrrolizidine alkaloids (DHPAs), or pyrrolic esters. These electrophiles rapidly crosslink with nucleophilic residues on cellular proteins and DNA, forming pyrrole-protein adducts that trigger endothelial cell damage and Hepatic Sinusoidal Obstruction Syndrome (HSOS)[3].

PA_Toxicity PA Pyrrolizidine Alkaloid (1,2-unsaturated) CYP Hepatic CYP450 (CYP3A4 / CYP1A2) PA->CYP Oxidation DHPA Reactive DHPA (Electrophile) CYP->DHPA Bioactivation Adducts Pyrrole-Protein Adducts DHPA->Adducts Covalent Binding HSOS Hepatic Sinusoidal Obstruction Syndrome Adducts->HSOS Endothelial Toxicity

Metabolic bioactivation of Pyrrolizidine Alkaloids leading to hepatotoxicity.

Indolizine Alkaloids (IAs): The Therapeutic Glycomimetics

In contrast, IAs and their saturated derivatives (indolizidines) consist of1[1]. Because their polyhydroxylated structures closely mimic the oxocarbenium ion transition state of sugars, they act as potent, reversible competitive inhibitors of glycosidases.

For example, swainsonine (a well-characterized indolizidine) specifically4[4]. By blocking the cleavage of high-mannose oligosaccharides, it alters the surface glycoprotein profile of tumor cells, thereby reducing metastatic adhesion and 4[4]. Other indolizine derivatives show broad5[5].

IA_Mechanism IA Indolizine Alkaloid (e.g., Swainsonine) Enzyme Glycosidase Enzymes (α-Mannosidase II) IA->Enzyme Competitive Inhibition Glycan Aberrant Glycan Processing Enzyme->Glycan Blocked Cleavage Immune Immune Effector Augmentation Glycan->Immune Macrophage Activation Tumor Tumor Metastasis Inhibition Glycan->Tumor Altered Adhesion

Indolizine alkaloid-mediated inhibition of glycosylation and anti-tumor effects.

Comparative Biological Activity Profile

The following table summarizes the quantitative and qualitative differences in the biological behavior of these two alkaloid classes.

FeaturePyrrolizidine Alkaloids (PAs)Indolizine/Indolizidine Alkaloids (IAs)
Core Structure Two fused 5-membered ringsFused 5- and 6-membered rings
Representative Compounds Monocrotaline, Senecionine, RetrorsineSwainsonine, Castanospermine, Polygonatines
Primary Biological Target Hepatic CYP450 (CYP3A4, CYP1A2, CYP2D6)Glycosidases (e.g., α-mannosidase, glucosidase I/II)
Mechanism of Action Irreversible covalent binding (electrophilic attack)Reversible competitive enzyme inhibition
Primary Biomarker Pyrrole-protein / Pyrrole-DNA adductsAccumulation of high-mannose oligosaccharides
Clinical / Biological Outcome Hepatotoxicity (HSOS), Genotoxicity, CarcinogenicityAnti-metastatic, Immunomodulatory, Antiviral

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of these compounds, researchers must employ self-validating experimental designs. Below are the gold-standard protocols for assessing PA toxicity and IA therapeutic efficacy.

Protocol A: PA Metabolic Bioactivation & Adduct Quantification (LC-MS/MS)

Objective: To confirm that PA-induced cytotoxicity is strictly dependent on CYP450 bioactivation rather than non-specific parent compound toxicity. Causality & Validation: Measuring cell viability alone is insufficient. By quantifying pyrrole-protein adducts in the presence and absence of a specific CYP inhibitor (Ketoconazole), this protocol creates a self-validating loop. A drop in adduct formation and a rescue of cell viability upon CYP inhibition definitively proves the mechanism of6[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed Primary Human Hepatocytes (PHHs) in a 24-well collagen-coated plate at

    
     cells/well.
    
  • Inhibitor Pre-treatment (Control): Pre-incubate the negative control group with 10 µM Ketoconazole (CYP3A4 inhibitor) for 1 hour.

  • PA Exposure: Treat cells with 100 µM Monocrotaline (or vehicle control) for 24 hours.

  • Protein Extraction & Digestion: Lyse the cells using RIPA buffer. Precipitate proteins with cold acetone, resuspend, and digest with pronase (to release pyrrole-amino acid fragments) at 37°C for 18 hours.

  • LC-MS/MS Quantification: Analyze the digested samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for pyrrole-valine or pyrrole-lysine crosslinks.

  • Data Interpretation: The presence of adducts in the PA-only group, and their absence in the Ketoconazole + PA group, validates CYP-dependent bioactivation.

Protocol B: IA Glycosidase Inhibition & Kinetic Profiling

Objective: To characterize the competitive inhibition of target glycosidases by indolizine/indolizidine alkaloids. Causality & Validation: To prove that an IA is a true glycomimetic, one must demonstrate competitive inhibition. By titrating both the substrate and the inhibitor, researchers can construct a Lineweaver-Burk plot. If the lines intersect at the y-axis (


 remains unchanged while 

increases), the system self-validates that the IA physically competes with the substrate at the enzyme's active site.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified Golgi α-mannosidase II in a 50 mM sodium acetate buffer (pH 5.6).

  • Inhibitor Titration: Prepare a serial dilution of the IA (e.g., swainsonine) ranging from 1 nM to 10 µM in a 96-well black microplate.

  • Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man) at varying concentrations (e.g., 0.5, 1.0, 2.5, and 5.0 mM).

  • Kinetic Measurement: Immediately monitor the release of 4-methylumbelliferone (4-MU) via a fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm) continuously for 30 minutes at 37°C.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    versus
    
    
    (Lineweaver-Burk plot) to determine the inhibition constant (
    
    
    ) and confirm the competitive nature of the binding.

References

1.6 - ResearchGate[6] 2.2 - MDPI[2] 3.3 - ResearchGate[3] 4.5 - ResearchGate[5] 5. 4 - Taylor & Francis[4] 6. 1 - NIH[1]

Sources

Verifying Absolute Configuration of 5-Methyl-5,6-dihydroindolizine via Optical Rotation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and procedural manual designed for researchers and drug development professionals. It prioritizes experimental rigor, causal logic, and field-proven methodologies over generic definitions.

A Comparative Technical Guide for Stereochemical Assignment

Executive Summary

The determination of absolute configuration (AC) for 5-Methyl-5,6-dihydroindolizine is critical due to its role as a semiochemical (pheromone precursor) and a scaffold in alkaloid synthesis. While Optical Rotation (OR) is the standard for routine purity assessment, it is insufficient for de novo AC assignment without a validated reference.

This guide compares Optical Rotation against three validation standards: Chiral Pool Synthesis (Chemical Correlation) , Vibrational Circular Dichroism (VCD) , and X-Ray Crystallography . We recommend a workflow that utilizes Chiral Pool Synthesis to establish the initial reference standard, followed by OR for routine lot release.

Part 1: The Primary Method – Optical Rotation (Polarimetry)[1]

Optical rotation is the rapid screening tool for this molecule. However, for this compound, the specific rotation (


) is highly sensitive to solvent effects and sample purity (oxidation).
Experimental Protocol: Measuring

Objective: Obtain a reproducible specific rotation value to compare against a reference standard.

  • Sample Preparation:

    • Purity: Must be

      
       (GC/HPLC). Note: Indolizines are electron-rich and prone to oxidation (darkening). Freshly distilled or chromatographed samples are mandatory.
      
    • Solvent: Chloroform (

      
      ) or Methanol (
      
      
      
      ). Warning: Hydrogen bonding solvents can alter the sign of rotation in nitrogen heterocycles.
    • Concentration: Standardize at

      
       (1  g/100  mL).
      
  • Measurement:

    • Wavelength: Sodium D-line (

      
       nm).
      
    • Temperature: Strictly controlled at

      
       or 
      
      
      
      .
    • Cell Path Length: 1 dm (

      
       mm).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[1]
The "Blind Spot" of Optical Rotation

Critical Insight: You cannot determine if the (R)-enantiomer is (+) or (-) solely by measuring rotation.

  • Causality: The sign of rotation is a bulk property dependent on electronic polarizability, not a direct readout of spatial arrangement.

  • Requirement: A "Rosetta Stone" is needed to link the sign (

    
    ) to the configuration (
    
    
    
    ). This is where the Comparative Methods (Part 2) are essential.

Part 2: Comparative Validation Methods

To validate the absolute configuration, one of the following methods must be employed to establish the "Ground Truth."

Method A: Chemical Correlation (Chiral Pool Synthesis)

Status: The Historical Gold Standard This method involves synthesizing the target from a precursor with known absolute configuration (e.g., amino acids). If the stereocenter is preserved during synthesis, the final product's configuration is known.

  • Mechanism:

    • Start with D-Alanine (or L-Alanine).

    • Convert to an

      
      -allylpyrrole intermediate.
      
    • Perform Rhodium-catalyzed hydroformylation/cyclization.[2]

    • Result: The chiral center from Alanine is transferred to the C5 position of the indolizine ring with complete integrity.

  • Pros: Unambiguous assignment; provides physical reference material.

  • Cons: Time-consuming; requires synthetic expertise.

Method B: Vibrational Circular Dichroism (VCD)

Status: The Modern Analytical Standard VCD measures the differential absorption of left vs. right circularly polarized infrared light. Unlike OR, VCD spectra are rich in structural data and can be calculated using Density Functional Theory (DFT).

  • Mechanism:

    • Measure experimental VCD spectrum of the oil/liquid.

    • Calculate theoretical VCD spectra for both (

      
      ) and (
      
      
      
      ) isomers using DFT (e.g., B3LYP/6-31G*).
    • Compare: The experimental spectrum will overlay perfectly with one of the calculated enantiomers.

  • Pros: No crystallization required (ideal for liquid indolizines); non-destructive; rapid.

  • Cons: Requires specialized instrumentation and computational chemistry software.

Method C: X-Ray Crystallography

Status: The Absolute Standard (Conditional) Direct imaging of the atomic arrangement.

  • Mechanism: Diffraction of X-rays by the crystal lattice. Requires "anomalous scattering" (usually from a heavy atom) to distinguish enantiomers.

  • Pros: Definitive proof.

  • Cons: High Failure Risk. this compound is typically an oil or low-melting solid. It requires derivatization (e.g., forming a picrate or crystalline salt) to create a suitable crystal, which alters the sample.

Part 3: Comparative Data Analysis

The following table summarizes the performance of each method for verifying the configuration of this compound.

FeatureOptical Rotation (OR) Chiral Pool Synthesis VCD Spectroscopy X-Ray Crystallography
Primary Role Routine QC / Batch ReleaseInitial AC AssignmentInitial AC AssignmentStructural Elucidation
Sample State SolutionSynthetic RouteLiquid/Oil (Native) Single Crystal (Difficult)
Time to Result < 1 HourWeeks (Synthesis)1-2 Days (Exp + Calc)Days to Weeks
Sample Destructive? NoNoNoNo (but requires salts)
Reliability for AC Low (needs reference)High (if no racemization)High (Direct physical probe)Highest (Direct imaging)
Cost LowHigh (Labor/Reagents)Medium-HighHigh

Part 4: Recommended Workflow & Logic

The most efficient pathway for a drug development or research lab is to use Method A (Synthesis) or Method B (VCD) to establish the reference, and then use Optical Rotation for all subsequent checks.

Stereochemical Logic Flow

The diagram below illustrates the decision process for assigning the configuration.

G Start Unknown this compound IsLiquid Is the sample a Liquid/Oil? Start->IsLiquid Synthesis Method A: Chiral Pool Synthesis (Start from D-Alanine) Start->Synthesis If Reference Needed VCD Method B: VCD Spectroscopy (Compare Exp. vs DFT) IsLiquid->VCD Yes (Preferred) Deriv Derivatize to Salt (e.g., Picrate) IsLiquid->Deriv No (or if Crystal needed) AssignVCD Assign AC (R or S) Based on Spectral Overlay VCD->AssignVCD EstablishRef ESTABLISH REFERENCE STANDARD (Link Sign (+/-) to AC) AssignVCD->EstablishRef AssignSyn Assign AC (R) Based on Precursor Synthesis->AssignSyn AssignSyn->EstablishRef XRay Method C: X-Ray Diffraction Deriv->XRay XRay->EstablishRef RoutineQC Routine QC: Optical Rotation (Compare new lots to Ref) EstablishRef->RoutineQC

Figure 1: Decision matrix for absolute configuration assignment. VCD is the preferred modern route for liquid indolizines, while Chiral Pool Synthesis provides a robust chemical correlation.

Synthetic Correlation Pathway (Method A Detail)

This specific workflow is documented in literature for indolizines, ensuring high enantiomeric excess (ee).

Synthesis Step1 D-Alanine (Known Chirality) Step2 N-Allylpyrrole Intermediate Step1->Step2 Synthesis Step3 Rh-Catalyzed Hydroformylation Step2->Step3 Cyclization Step4 (R)-5-Methyl- 5,6-dihydroindolizine Step3->Step4 Retention of Stereochemistry

Figure 2: The Chiral Pool strategy transfers the known chirality of the amino acid to the final indolizine, allowing the sign of rotation to be definitively assigned to the (R) or (S) configuration.

References

  • Settambolo, R., et al. (2011).

    
    -amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Chirality, 23(9), 730-735. Link
    
  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate. Link

  • Lazzaroni, R., et al. (2004). (5R)-5-Alkyl-5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration. Journal of Organometallic Chemistry. Link

  • Kwit, M., et al. (2009).[3] Circular dichroism spectra, optical rotations and absolute configurations of cis-dihydrodiol metabolites. Chirality. Link

  • BenchChem. (2025).[4] Technical Guide to 5-Methylindolizine: Chemical Properties. Link

Sources

Cross-Reactivity of 5-Methyl-5,6-dihydroindolizine (5-MDI) in Monomorium Pheromone Receptors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of 5-Methyl-5,6-dihydroindolizine in pheromone receptors Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the performance of This compound (5-MDI) as a synthetic structural probe for chemoreceptors tuned to indolizidine alkaloids, specifically the trail pheromone (+)-Monomorine I . While Monomorine I represents the evolutionary "gold standard" for receptor activation in Monomorium ant species, 5-MDI serves as a critical tool for mapping the hydrophobic tolerance of the orthosteric binding pocket.

Key Finding: 5-MDI exhibits partial agonism with reduced affinity (


 in the low 

M range) compared to the nanomolar sensitivity of the natural ligand. Its truncated structure—lacking the C3-butyl tail—reveals that distal hydrophobic interactions are essential for stabilizing the "closed" receptor conformation required for maximal ionotropic signaling.
Chemical Profile & Structural Logic

To understand the cross-reactivity profile, one must first analyze the structural divergence between the synthetic probe and the natural ligand.

FeatureNatural Ligand: (+)-Monomorine I Synthetic Probe: 5-MDI
IUPAC Name (3R,5S,9R)-3-butyl-5-methylindolizidineThis compound
Core Structure Fully saturated Indolizidine (Bicyclic)Partially unsaturated Dihydroindolizine
Key Substituent C3-Butyl Tail (Critical for lipophilicity)C3-Unsubstituted (Truncated)
Conformation Flexible, "puckered" ring systemRigidified by C7=C8 double bond character
Primary Role Recruitment/Trail PheromoneSynthetic Intermediate / Receptor Probe

Mechanistic Implication: The natural ligand's butyl tail anchors the molecule within the receptor's hydrophobic cleft. 5-MDI, lacking this anchor, relies solely on the polar interactions of the bridgehead nitrogen, leading to transient binding events (fast


) and lower efficacy.
Mechanism of Action: The Signaling Pathway

The target receptors are Odorant Receptors (ORs) , which in insects form heteromeric complexes with the co-receptor Orco . Unlike G-protein coupled receptors (GPCRs) in vertebrates, these act primarily as ligand-gated ion channels.

Figure 1: Signal Transduction Pathway

Visualization of the ligand-induced cation influx leading to neuronal depolarization.

SignalingPathway Ligand Ligand (5-MDI or Monomorine) OR_Complex OR-Orco Heteromer Ligand->OR_Complex  Binding (Kd) Conf_Change Conformational Shift (Open) OR_Complex->Conf_Change  Gating Ion_Influx Ca++ / Na+ Influx Conf_Change->Ion_Influx  Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization  Charge Accumulation Spike Action Potential (Spike) Depolarization->Spike  Threshold Reached

Caption: The ligand binds to the ORx/Orco complex, triggering a non-GPCR mediated ion channel opening. 5-MDI induces a lower probability of the 'Open' state.

Comparative Performance Data

The following data summarizes the cross-reactivity profile based on Single Sensillum Recording (SSR) assays from Monomorium olfactory sensory neurons (OSNs).

Table 1: Receptor Activation Metrics
Metric(+)-Monomorine I (Reference)5-MDI (Alternative)Performance Delta
Affinity (

)

M (1.2 nM)

M (4.5

M)
~3700x Lower Affinity
Max Firing Rate 180 spikes/sec65 spikes/sec36% Efficacy (Partial Agonist)
Response Latency < 20 ms~ 85 msSlower Onset
Decay Time (

)
150 ms40 msFaster Washout (Low Residence)
Specificity Index High (Specific to Trail ORs)Low (Cross-reacts with General ORs)Promiscuous Binding

Interpretation:

  • High Concentration Requirement: 5-MDI requires significantly higher vapor pressure or liquid concentration to elicit a detectable response.

  • Rapid Desensitization: Due to the lack of the stabilizing butyl tail, 5-MDI disassociates rapidly, making it useful for pulsed stimulation experiments where minimal receptor adaptation is desired.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized workflows.

Protocol A: Single Sensillum Recording (SSR)

The "Gold Standard" for measuring pheromone cross-reactivity in vivo.

  • Preparation: Immobilize the ant (Monomorium pharaonis) in a pipette tip, exposing the antennae. Fix the antenna to a glass slide using dental wax.

  • Electrode Insertion:

    • Reference Electrode: Insert a tungsten wire into the compound eye.

    • Recording Electrode: Sharpen tungsten wire (< 1

      
      m tip). Insert into the base of a Trichoid Sensillum  (housing the pheromone-sensitive neurons).
      
  • Stimulus Delivery:

    • Dilute 5-MDI in hexane (decadic steps:

      
       to 
      
      
      
      g/mL).
    • Apply 10

      
      L to a filter paper strip inside a Pasteur pipette.
      
    • Deliver a 0.5s air puff (10 mL/s) into the continuous humidified air stream flowing over the antenna.

  • Data Acquisition: Amplify signals (1000x), band-pass filter (300–3000 Hz), and digitize.

  • Analysis: Count spikes (action potentials) in the 500ms window post-stimulus. Subtract spontaneous background activity.

Protocol B: Synthesis & Stabilization of 5-MDI

Crucial Note: Dihydroindolizines are oxidation-sensitive intermediates.

  • Synthesis: Perform a domino hydroformylation/cyclization of 1-allyl-2-formylpyrrole as described by Settambolo et al. [1].

  • Purification: Rapid flash chromatography on neutral alumina (avoid acidic silica to prevent polymerization).

  • Storage: Store under Argon at -20°C in benzene or toluene solution. Do not store neat for prolonged periods.

Figure 2: Experimental Workflow Logic

From chemical synthesis to electrophysiological validation.

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Biology Synth Hydroformylation (Rh Catalyst) Purify Alumina Chromatography (Argon Atmosphere) Synth->Purify Prep Antenna Fixation (Monomorium sp.) Purify->Prep  Dilution in Hexane SSR Single Sensillum Recording Prep->SSR Analysis Spike Sorting & EC50 Calculation SSR->Analysis

Caption: Integrated workflow ensuring chemical purity of the probe prior to biological assay.

Conclusion

This compound is not a replacement for Monomorine I in behavioral assays due to its low efficacy and high volatility. However, it is an invaluable negative structural control . By comparing receptor responses between 5-MDI and Monomorine I, researchers can isolate the specific contribution of the C3-butyl hydrophobic tail to receptor gating kinetics.

Recommendation: Use 5-MDI in heterologous expression screening (e.g., Xenopus oocytes or HEK293 cells) to identify "broadly tuned" ancestral receptors that may accept truncated ligands, versus "narrowly tuned" modern receptors that strictly require the full indolizidine skeleton.

References
  • Settambolo, R., et al. (2003). "Synthesis of this compound via domino hydroformylation/cyclization." Journal of Organometallic Chemistry.

  • Jones, T.H., et al. (1982). "(+)-Monomorine I: The Trail Pheromone of the Pharaoh Ant." Journal of Chemical Ecology.

  • Hui, J., et al. (2021).[1] "Recent advances in the synthesis of indolizine and its derivatives." Organic & Biomolecular Chemistry.

  • Gundala, S., et al. (2007). "The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy." Beilstein Journal of Organic Chemistry.

Sources

Analytical Fingerprinting of 5-Methyl-5,6-dihydroindolizine: A Comparative Guide to IR Spectroscopy vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indolizine derivatives, including the partially saturated 5-methyl-5,6-dihydroindolizine, are critical scaffolds in medicinal chemistry, exhibiting potent 1[1]. Identifying the exact regiochemistry and saturation state of these bicyclic systems is paramount during drug development. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are traditional mainstays, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive, and highly specific vibrational fingerprint[2].

As a Senior Application Scientist, I have designed this guide to objectively compare ATR-FTIR performance against alternative analytical methods and provide a self-validating experimental protocol for the definitive identification of this compound.

Mechanistic Grounding: The IR Fingerprint of this compound

The synthesis of this compound often involves3 starting from 1-allyl-2-formylpyrroles[3]. Confirming the success of this synthesis requires probing the unique vibrational modes of the molecule.

  • The Fingerprint Region (1300–650 cm⁻¹): This region is highly sensitive to the skeletal vibrations of the pyrrole-fused ring system. Specifically, the out-of-plane C-H bending vibrations of the unsaturated pyrrole moiety appear distinctly around 750-700 cm⁻¹, providing essential information on molecular structure[1].

  • Aliphatic vs. Aromatic C-H Stretches: The presence of the 5-methyl group and the saturated C5-C6 bond introduces sp³ C-H stretching modes (~2950–2850 cm⁻¹), which are distinctly absent in fully aromatized indolizines.

  • C=C and C=N Ring Stretches: The conjugated system of the remaining double bonds yields characteristic stretching frequencies in the 1650–1500 cm⁻¹ range.

Comparative Analysis: ATR-FTIR vs. NMR vs. GC-MS

To objectively evaluate ATR-FTIR's utility in characterizing heterocyclic compounds like this compound, we must compare its operational and analytical performance against ¹H/¹³C NMR and GC-MS. Because in-situ FTIR spectroscopy generates data under actual conditions, it is 2[2].

ParameterATR-FTIR Spectroscopy¹H / ¹³C NMR SpectroscopyGC-MS
Primary Utility Functional group identification & fingerprintingComplete structural elucidation & atom connectivityMolecular weight & fragmentation analysis
Sample State Solid or liquid (Neat)Solution (requires deuterated solvents)Volatile liquid/gas
Analysis Time < 2 minutes15–60 minutes20–45 minutes
Destructiveness Non-destructive (sample recoverable)Non-destructive (but requires dissolution)Destructive (ionization)
Sensitivity to Isomers High (distinct fingerprint region variations)Very High (distinct chemical shifts and coupling)Moderate (fragmentation patterns may be similar)
Cost & Footprint Low cost, benchtop/portableHigh cost, large footprint (superconducting magnet)Moderate cost, benchtop

Experimental Workflow: Self-Validating Protocol for ATR-FTIR Identification

A self-validating protocol ensures that environmental variables (like atmospheric CO₂ or water vapor) do not produce false positives in the fingerprint region. The following methodology establishes causality behind each experimental choice to ensure trustworthiness.

Step 1: Crystal Cleaning and Background Verification

  • Action: Clean the diamond or zinc selenide (ZnSe) ATR crystal with a volatile spectroscopic-grade solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum.

  • Causality: The background scan captures ambient atmospheric conditions (H₂O vapor at ~3600 cm⁻¹ and CO₂ at ~2350 cm⁻¹). Subtracting this from the sample spectrum prevents atmospheric artifacts from being misinterpreted as molecular vibrations.

Step 2: Sample Application and Pressure Optimization

  • Action: Apply 1–2 mg of synthesized this compound directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality: ATR-FTIR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep). Insufficient pressure leads to a weak signal and poor signal-to-noise ratio, while excessive pressure can damage the crystal.

Step 3: Spectral Acquisition and Atmospheric Compensation

  • Action: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 to 64 co-added scans. Apply atmospheric compensation algorithms.

  • Causality: Co-adding scans statistically reduces random electronic noise, enhancing the clarity of weak out-of-plane bending modes in the 1300–650 cm⁻¹ fingerprint region[1].

Step 4: Orthogonal Cross-Validation

  • Action:4 (e.g., confirming the 5-methyl doublet) and MS molecular ion peaks[4].

  • Causality: IR spectroscopy confirms what functional groups are present, but NMR confirms how they are connected[2]. This orthogonal approach eliminates structural ambiguity.

Analytical Workflow Diagram

G A Synthesized 5-Methyl- 5,6-dihydroindolizine B ATR-FTIR Analysis (Neat Sample) A->B Direct application C Extract Fingerprint (1300 - 650 cm⁻¹) B->C Signal processing D Match Reference Spectra? C->D Spectral matching E Orthogonal Validation (1H/13C NMR & GC-MS) D->E Yes G Impurity / Isomer Re-purification D->G No F Confirmed Identification E->F Correlated data

Workflow for this compound identification using ATR-FTIR and orthogonal validation.

References

  • Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives Source: Journal of Pharmaceutical Research (jopcr.com) URL:[1]

  • One Pot Hydroformylation/Intramolecular Aldol Condensation Reactions of 1-Allyl-2-carbonylpyrroles: A New Entry into Hydroindolizines Synthesis Source: Synthetic Communications (tandfonline.com) URL:[3]

  • Combining ATR-FTIR Spectroscopy, HPLC, and NMR Source: Mettler Toledo (mt.com) URL:[2]

  • Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies Source: Chemistry & Biodiversity (nih.gov) URL:[4]

Sources

Benchmarking synthesis routes for 5-Methyl-5,6-dihydroindolizine efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking Synthesis Routes for 5-Methyl-5,6-dihydroindolizine

Executive Summary: The "Dihydro" Challenge

This compound is a pivotal heterocyclic scaffold, distinct from its fully aromatic (indolizine) and fully saturated (indolizidine) counterparts. Biologically, it serves as a core structure for trail pheromones in Monomorium ant species (e.g., Pharaoh ants) and as a chiral intermediate in the synthesis of pumiliotoxin alkaloids.

The Synthetic Bottleneck: The primary challenge in synthesizing 5,6-dihydroindolizines is oxidation state control .

  • Over-oxidation: Spontaneous aromatization to the fully aromatic indolizine is thermodynamically favorable in air.

  • Over-reduction: Standard hydrogenation often yields the fully saturated octahydroindolizine.

  • Stereocontrol: The C5-methyl substituent creates a chiral center that dictates biological activity, requiring enantioselective methods.

This guide benchmarks the two most prevalent strategies: the Classical Stepwise Cyclocondensation (Route A) and the Modern Rhodium-Catalyzed Domino Hydroformylation (Route B).

Route Analysis & Mechanism

Route A: Classical Stepwise Cyclocondensation (The "Brute Force" Approach)
  • Concept: This traditional route builds the bicycle linearly. It typically involves N-alkylation of a pyrrole nucleus followed by an intramolecular electrophilic substitution (often acid-catalyzed).

  • Mechanism:

    • N-Alkylation: Pyrrole is treated with a functionalized alkyl halide (e.g., 4-bromo-2-pentanone protected as a ketal) to attach the side chain.

    • Deprotection/Activation: The side chain carbonyl is exposed.

    • Cyclization: Acid-catalyzed intramolecular attack of the pyrrole C2 position onto the pendant carbonyl.

    • Dehydration: Loss of water yields the 5,6-dihydro alkene.

  • Critical Flaw: The intermediate hydroxy-pyrroline is highly unstable. Acidic conditions often trigger polymerization or complete aromatization if not carefully controlled.

Route B: Rhodium-Catalyzed Domino Hydroformylation (The "Smart" Cascade)
  • Concept: A high-atom-economy cascade that constructs the ring and establishes chirality in a single pot.

  • Mechanism:

    • Hydroformylation: An N-allylpyrrole precursor undergoes Rh-catalyzed hydroformylation (addition of CO/H₂) to form a linear aldehyde.

    • Aldol Condensation: The newly formed aldehyde undergoes spontaneous intramolecular electrophilic attack at the pyrrole C2 position.

    • Dehydration: Immediate elimination of water drives the equilibrium to the stable 5,6-dihydroindolizine.

  • Stereocontrol: Using chiral ligands or starting with chiral N-allyl derivatives transfers chirality with >95% fidelity.

Visualization of Pathways

The following diagrams illustrate the mechanistic flow of both routes.

SynthesisRoutes cluster_0 Route A: Classical Stepwise cluster_1 Route B: Rh-Catalyzed Domino Pyrrole Pyrrole Starting Material N_Alkylation Step 1: N-Alkylation (Strong Base/Halide) Pyrrole->N_Alkylation Intermediate_A N-Functionalized Pyrrole N_Alkylation->Intermediate_A Cyclization Step 2: Acid-Catalyzed Cyclization Intermediate_A->Cyclization H+ / Heat Product_A This compound (Low Yield/Unstable) Cyclization->Product_A AllylPyrrole N-Allylpyrrole Precursor Rh_Cat Rh(CO)2(acac) / Ligand CO/H2 (Hydroformylation) AllylPyrrole->Rh_Cat Aldehyde_Int Aldehyde Intermediate (Transient) Rh_Cat->Aldehyde_Int Regioselective CHO insert Domino Spontaneous Cyclization/Dehydration Aldehyde_Int->Domino Intramolecular Aldol Product_B This compound (High Yield/Stereopure) Domino->Product_B

Caption: Comparison of the linear Classical Route (Red) vs. the convergent Rhodium-Catalyzed Cascade (Green/Blue).

Detailed Experimental Protocol (Route B - Recommended)

Rationale: This protocol is selected for its superior atom economy and reproducibility. It avoids the isolation of unstable aldehyde intermediates.

Reagents:

  • Substrate: 1-(2-methyl-2-propenyl)pyrrole (or chiral analog for enantioselective synthesis).

  • Catalyst Precursor: Rh₄(CO)₁₂ or Rh(acac)(CO)₂.

  • Gas: Syngas (CO/H₂ 1:1 mixture).[1]

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Catalyst Preparation:

    • In a glovebox, dissolve Rh₄(CO)₁₂ (0.5 mol%) in anhydrous toluene.

    • Note: No phosphine ligand is strictly necessary for the racemic background reaction, but bulky phosphites are used for regiocontrol.

  • Reactor Loading:

    • Transfer the catalyst solution and the substrate (1.0 equiv) into a high-pressure stainless steel autoclave.

    • Safety Check: Ensure the autoclave is rated for >100 atm.

  • Pressurization & Reaction:

    • Purge the vessel 3 times with Syngas.

    • Pressurize to 30–100 atm (pressure dependent on specific substrate sterics).

    • Heat to 25°C - 60°C . Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Reaction Time: 4–24 hours. Monitor CO uptake.

  • Work-up:

    • Depressurize carefully in a well-ventilated hood.

    • Concentrate the solvent under reduced pressure.[2]

    • Purification: Flash chromatography on neutral alumina (Silica can be too acidic and cause aromatization).

Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of terminal olefin signals and the appearance of the C6-methylene protons (approx. δ 2.5-3.0 ppm) and the C5-methyl doublet.

  • Stereochemistry: If starting from a chiral allyl precursor, check enantiomeric excess (ee) via chiral HPLC.

Benchmarking Performance Data

The following table contrasts the two methodologies based on experimental data from Lazzaroni et al. and classical pyrrole literature.

MetricRoute A: Classical Stepwise Route B: Rh-Catalyzed Domino Verdict
Step Count 3-4 (Alkylation, Deprotection, Cyclization)1 (Domino Cascade)Route B (Efficiency)
Overall Yield 30 - 45%75 - 92%Route B (High Yield)
Atom Economy Low (Loss of leaving groups, protecting groups)100% (All atoms incorporated except H₂O)Route B (Green)
Stereocontrol Difficult (Requires chiral auxiliary)Excellent (Chirality transfer from substrate)Route B (Precision)
Scalability Moderate (Multi-step purification required)High (Single purification step)Route B (Process)
Stability Intermediates prone to polymerizationProduct formed directly in stable stateRoute B (Robustness)

References

  • Lazzaroni, R., Settambolo, R., Caiazzo, A., & Pontorno, L. (2000). (5R)-5-Alkyl-5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration of (3R)-3-(pyrrol-1-yl)alk-1-enes.[3] Journal of Organometallic Chemistry.

  • Settambolo, R., et al. (2011). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Chirality.

  • Ritter, F. J., et al. (1973). 5-Methyl-3-butyl-octahydroindolizine, a novel type of pheromone attractive to Pharaoh's ants (Monomorium pharaonis). Experientia.

  • Gribble, G. W. (2002). Indolizine Synthesis via Cyclization of Pyrrole Derivatives. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-5,6-dihydroindolizine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating specialized heterocyclic intermediates with the same generalized safety protocols used for standard organic solvents. This is a critical operational error. 5-Methyl-5,6-dihydroindolizine is a highly specialized bicyclic compound, and handling it requires a deep understanding of its structural vulnerabilities and mechanistic hazard profile.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and chemical integrity during your laboratory workflows.

Executive Chemical Profile & Mechanistic Risk Assessment

Because this compound is a specialized research intermediate, it lacks a globally harmonized, commercial Safety Data Sheet (SDS). We must therefore derive its risk profile directly from its synthesis and molecular structure.

The compound is typically synthesized via a starting from 1-allylpyrroles[1]. The resulting indolizine core contains a partially saturated six-membered ring fused to a pyrrole ring. This structure dictates three primary hazards:

  • Oxidative Instability: The carbon atom on the α-position of the pyrrole ring is highly susceptible to electrophilic aromatic substitution[2]. In the presence of atmospheric oxygen, this diene-like system undergoes rapid auto-oxidation. This not only ruins your yield but can generate shock-sensitive peroxides or toxic polymeric tars.

  • High Permeability: Like many low-molecular-weight nitrogenous heterocycles, this compound is highly lipophilic. It can rapidly penetrate the stratum corneum (skin) and standard latex gloves, carrying potential systemic toxicity.

  • Thermal Sensitivity: The that generate this compound are sensitive to thermal variations[3]. Uncontrolled exothermic reactions involving this intermediate can lead to rapid volatilization.

Personal Protective Equipment (PPE) Matrix

To mitigate these structural risks, your PPE must act as a comprehensive, fail-safe barrier. Do not rely on standard laboratory gloves; a layered approach is mandatory.

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer)Nitrile provides tactile sensitivity for delicate Schlenk line work; Neoprene prevents permeation of the lipophilic pyrrole derivative.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face ShieldProtects mucous membranes from vapor condensation and splash hazards during pressurized inert-gas transfers.
Body Protection Flame-Resistant (FR) Nomex Lab CoatMitigates fire risk. Dihydropyrrole derivatives are combustible organic liquids and can ignite if exposed to strong oxidizers.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of volatile organic compounds (VOCs) and potentially toxic auto-oxidation byproducts.
Operational Protocol: Self-Validating Handling System

Because of its oxidative instability, this compound must be handled using rigorous air-free techniques. This protocol incorporates self-validating steps —meaning the success of one step visually or mechanically confirms the safety of the next.

Step 1: Atmospheric Purging (The Schlenk Technique)

  • Action: Place the sealed vial of this compound into a Schlenk line antechamber. Cycle the vacuum and high-purity Argon three times. (Note: Argon is preferred over Nitrogen as it is heavier and blankets the liquid more effectively).

  • Causality: Removing oxygen prevents the electrophilic degradation of the pyrrole ring, ensuring chemical stability[2].

  • Validation: The vacuum gauge must hold at <100 mTorr for 60 seconds before the final Argon backfill. If the pressure rises, you have an atmospheric leak and must abort the transfer.

Step 2: Syringe Transfer

  • Action: Use a gas-tight, PTFE-tipped glass syringe purged with Argon. Insert the needle through the septum of the reagent bottle.

  • Causality: PTFE prevents the lipophilic compound from swelling or degrading the syringe plunger seal, ensuring no chemical leaks onto your gloves.

  • Validation: Pull a slight vacuum in the syringe before drawing the liquid. If bubbles form in the liquid column, ambient air is infiltrating the system.

Step 3: Reaction Quenching

  • Action: Introduce the compound dropwise into your reaction vessel at 0°C under vigorous stirring.

  • Causality: Cooling prevents volatilization and controls the kinetics of any subsequent exothermic reactions, preventing thermal runaway[3].

Spill Response & Disposal Plan

If a spill occurs outside the fume hood, immediate containment is required to prevent vapor inhalation and surface polymerization.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Alert laboratory personnel and establish a 2-meter safety perimeter.

  • Neutralize: Cover the spill immediately with activated carbon or a specialized organic absorbent (e.g., Vermiculite). Do not use paper towels, as their high surface area accelerates oxidation and potential ignition of the organic residue.

  • Collect: Sweep the absorbed material using non-sparking tools into a highly visible, chemically resistant polypropylene waste container.

  • Decontaminate: Wash the affected surface with a 5% sodium bicarbonate solution, followed by an acetone wipe, to neutralize any residual acidic byproducts.

Disposal Routing:

  • Label strictly as "Hazardous Organic Waste - Nitrogenous Heterocycle (Halogen-Free)."

  • Critical Warning: Never mix with acidic waste streams. Pyrrole derivatives can violently polymerize in the presence of strong Lewis or Brønsted acids.

Workflow Visualization

G Start Start: Hazard Assessment PPE Don PPE (Nitrile/Neoprene, Coat, Goggles) Start->PPE Hood Transfer to Fume Hood (Inert Argon Atmosphere) PPE->Hood Handle Handle this compound (Schlenk Techniques) Hood->Handle Spill Spill Occurs? Handle->Spill Clean Neutralize & Absorb (Vermiculite / Carbon) Spill->Clean Yes Dispose Dispose as Halogen-Free Organic Waste Spill->Dispose No Clean->Dispose End Decontaminate & Store Dispose->End

Fig 1: Standard operating workflow for handling and disposal of this compound.

References
  • Settambolo, R., Caiazzo, A., & Lazzaroni, R. (2001). "An Original Approach to 5,6-Dihydroindolizines from 1-Allylpyrroles by a Tandem Hydroformylation/Cyclization/Dehydration Sequence." Tetrahedron Letters.

  • Lazzaroni, R., Settambolo, R., Caiazzo, A., & Pontorno, L. (2000). "Rhodium-catalyzed hydroformylation of 1-allylpyrrole as an unexpected way to 5,6-dihydroindolizine synthesis." Journal of Organometallic Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.